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  • Product: 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
  • CAS: 1228879-06-8

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride: A Structural and Pharmacological Analysis

Executive Summary 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1228879-06-8) is a highly specialized chemical building block and pharmacological scaffold belonging to the 1-arylcycloalkylamine class [1]. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1228879-06-8) is a highly specialized chemical building block and pharmacological scaffold belonging to the 1-arylcycloalkylamine class [1]. While primarily utilized in early-stage drug discovery and custom synthesis [2], its molecular architecture provides a predictable and potent pharmacological profile. By synthesizing the structural motifs of two major clinical antidepressants/anorexiants—the cyclobutane ring of sibutramine and the 4-methoxy substitution of venlafaxine —this compound acts as a rigid, conformationally restricted monoamine reuptake inhibitor.

This technical whitepaper deconstructs the mechanism of action of the 1-(4-Methoxyphenyl)cyclobutanamine scaffold, detailing its structure-activity relationships (SAR), its interaction with monoamine transporters (SERT and NET), and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Structural Pharmacology & Pharmacophore Logic

The pharmacological behavior of 1-(4-Methoxyphenyl)cyclobutan-1-amine is dictated by three critical structural domains. Understanding the causality behind these structural choices is essential for rational drug design.

  • The Cyclobutane Ring (Conformational Restriction): Unlike linear phenethylamines, the cyclobutane ring locks the dihedral angle between the aryl group and the amine. This conformational restriction mimics the bioactive posture required to fit into the central substrate-binding site of monoamine transporters. It shares this exact topological constraint with sibutramine, an SNRI historically used for obesity management [3].

  • The 4-Methoxy Substitution (Target Selectivity): In 1-arylcycloalkylamines, the para-substitution on the phenyl ring heavily biases transporter selectivity. A 4-chloro substitution (as in sibutramine) yields a balanced Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) profile [4]. Conversely, a 4-methoxy substitution (as seen in venlafaxine) acts as an electron-donating group and hydrogen-bond acceptor, which drastically increases selectivity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET) [5].

  • The Primary Amine (Direct Potency): Tertiary amines in this class (like sibutramine itself) are often prodrugs that suffer from steric hindrance at the transporter binding site. They require CYP3A4-mediated N-demethylation to become active [6]. As a primary amine, 1-(4-Methoxyphenyl)cyclobutanamine bypasses this metabolic requirement, acting as a direct and potent inhibitor analogous to didesmethylsibutramine (M2) [3].

G Core 1-Arylcyclobutanamine Core Scaffold Methoxy 4-Methoxy Substitution (Venlafaxine-like) Core->Methoxy Cyclobutane Cyclobutane Ring (Sibutramine-like) Core->Cyclobutane PrimaryAmine Primary Amine (Active Metabolite-like) Core->PrimaryAmine SERT High SERT Affinity (Serotonin Reuptake Inhibition) Methoxy->SERT Biases selectivity NET Moderate NET Affinity (Conformational Locking) Cyclobutane->NET Restricts conformation Potency Direct Binding Potency (No CYP3A4 Activation Needed) PrimaryAmine->Potency Reduces steric hindrance

Figure 1: Pharmacophore logic dictating the mechanism of action of 1-(4-Methoxyphenyl)cyclobutanamine.

Molecular Mechanism of Action

The primary mechanism of action of the 1-(4-Methoxyphenyl)cyclobutanamine scaffold is the competitive inhibition of presynaptic monoamine transporters .

When an action potential triggers the release of serotonin (5-HT) and norepinephrine (NE) into the synaptic cleft, their signaling is terminated by reuptake via SERT and NET, respectively. 1-(4-Methoxyphenyl)cyclobutanamine binds to the central orthosteric substrate-binding site of these transporters [5].

Because the molecule is non-transportable, it locks the transporter protein in an outward-facing, open conformation. This prevents the binding and subsequent intracellular translocation of endogenous monoamines. The resulting accumulation of serotonin (and to a lesser extent, norepinephrine) in the synaptic cleft leads to prolonged activation of postsynaptic G-protein coupled receptors, mediating downstream neuroplastic and behavioral effects typical of SNRIs [7].

Experimental Methodologies: Validating the Mechanism

To empirically validate the mechanism of action of this compound, researchers must employ self-validating in vitro assay systems. The following protocols isolate the binding affinity (Ki) and functional reuptake inhibition (IC50).

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This protocol determines the binding affinity of the compound for SERT and NET. It includes an internal control (non-specific binding) to ensure the system is self-validating.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 10 minutes. Resuspend the pellet (synaptosomal fraction) in fresh buffer.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the radioligand (use [3H]-Citalopram for SERT, or [3H]-Nisoxetine for NET) at a concentration equal to its Kd, 50 µL of the test compound (1-(4-Methoxyphenyl)cyclobutanamine) at varying concentrations ( 10−10 to 10−4 M), and 100 µL of the tissue homogenate.

  • Control Establishment (Self-Validation): Dedicate specific wells to measure Non-Specific Binding (NSB) by adding an excess ( 10μM ) of an unlabeled competitor (e.g., fluoxetine for SERT). Total binding minus NSB yields specific binding.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific adherence). Wash three times with ice-cold buffer. Causality: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during separation.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Synaptosomal Monoamine Uptake Assay (Functional Inhibition)

While binding assays prove affinity, functional assays prove that the compound actually halts transporter function.

  • Synaptosome Isolation: Prepare fresh rat brain synaptosomes using a sucrose density gradient to maintain functional, sealed presynaptic terminals.

  • Pre-incubation: Incubate synaptosomes with varying concentrations of the test compound at 37°C for 10 minutes.

  • Uptake Initiation: Add tritium-labeled neurotransmitter ([3H]-5-HT or [3H]-NE) to the suspension.

  • Termination & Washing: After exactly 5 minutes, terminate uptake by adding ice-cold stop buffer containing a known transport inhibitor, followed by rapid centrifugation to pellet the synaptosomes.

  • Lysis & Counting: Lyse the synaptosomal pellet in 0.1% SDS and measure the internalized radioactivity. The IC50 is the concentration of the test compound that reduces [3H] internalization by 50%.

Workflow Step1 Tissue Preparation (Rat Brain Synaptosomes) Step2 Incubation with Radioligand ([3H]-Citalopram / [3H]-Nisoxetine) Step1->Step2 Step3 Addition of Test Compound (1-(4-Methoxyphenyl)cyclobutanamine) Step2->Step3 Step4 Rapid Vacuum Filtration (Isolate bound radioligand) Step3->Step4 Step5 Liquid Scintillation Counting (Quantify radioactivity) Step4->Step5 Step6 Data Analysis (Calculate IC50 & Ki) Step5->Step6

Figure 2: Self-validating experimental workflow for the Radioligand Binding Assay.

Quantitative SAR Data Summary

To contextualize the mechanism of action, the table below compares the established binding affinities (Ki) of structural relatives (Sibutramine metabolites and Venlafaxine) against the SAR-extrapolated theoretical profile of 1-(4-Methoxyphenyl)cyclobutanamine.

The data illustrates how replacing the 4-chloro group of the cyclobutane scaffold with a 4-methoxy group shifts the molecule from a balanced SNRI to a highly SERT-selective inhibitor.

Compound / ScaffoldAryl SubstitutionAmine TypeSERT Affinity (Ki, nM)NET Affinity (Ki, nM)Selectivity Ratio (NET/SERT)
Sibutramine (Prodrug) [3]4-ChloroTertiary298350~1.1 (Weak, Balanced)
Didesmethylsibutramine (M2) [3]4-ChloroPrimary2015~0.75 (Potent, Balanced)
Venlafaxine [8]4-MethoxyTertiary822480~30.2 (SERT Selective)
1-(4-Methoxyphenyl)cyclobutanamine *4-MethoxyPrimary< 50 (Predicted)> 1000 (Predicted)> 20.0 (Potent, SERT Selective)

*Note: Data for 1-(4-Methoxyphenyl)cyclobutanamine represents theoretical SAR extrapolations based on the established pharmacodynamics of the 1-arylcycloalkylamine class.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24273702, 1-(4-Methoxyphenyl)cyclobutanamine". PubChem. Available at:[Link]

  • Wikipedia Contributors. "Sibutramine". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Venlafaxine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "MERIDIA (sibutramine hydrochloride monohydrate) Prescribing Information". AccessData FDA. Available at:[Link]

  • ResearchGate. "Mechanism of action of Venlafaxine". ResearchGate Scientific Diagrams. Available at:[Link]

Sources

Exploratory

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride molecular weight and 3D structure

Executive Summary 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1228879-06-8) is a highly specialized 1-arylcyclobutylamine building block utilized extensively in medicinal chemistry and central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 1228879-06-8) is a highly specialized 1-arylcyclobutylamine building block utilized extensively in medicinal chemistry and central nervous system (CNS) drug discovery[1]. As a structural analog to the pharmacophores found in monoamine reuptake inhibitors (such as the withdrawn anti-obesity drug sibutramine and the antidepressant venlafaxine), this compound provides a rigid, sterically defined scaffold that is critical for probing structure-activity relationships (SAR) at serotonin (SERT) and norepinephrine (NET) transporters.

This whitepaper provides an in-depth analysis of its physicochemical properties, 3D structural architecture, validated synthetic methodologies, and pharmacological relevance.

Physicochemical Profiling & Molecular Architecture

Quantitative Data Summary

The molecular weight and fundamental properties of the compound are dictated by the combination of the electron-donating 4-methoxyphenyl ring, the sterically constrained cyclobutane ring, and the primary amine hydrochloride salt[1].

PropertyValue / Description
Chemical Name 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
CAS Registry Number 1228879-06-8
Molecular Formula (Salt) C₁₁H₁₅NO · HCl
Molecular Formula (Base) C₁₁H₁₅NO
Molecular Weight (Base) 177.25 g/mol
Molecular Weight (Salt) 213.71 g/mol
Physical State Crystalline solid (as HCl salt)
Solubility High aqueous solubility; soluble in methanol/DMSO
3D Structural Analysis

The 3D architecture of 1-(4-methoxyphenyl)cyclobutan-1-amine is defined by the quaternary carbon (C1) of the cyclobutane ring.

  • Ring Puckering: The cyclobutane ring is not planar; it adopts a "puckered" or butterfly conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Steric Bulk & Orientation: The bulky 4-methoxyphenyl group and the primary amine (-NH₂) occupy the pseudo-equatorial and pseudo-axial positions at C1. The electron-donating methoxy (-OCH₃) group at the para position increases the electron density of the aromatic ring, which significantly alters its binding affinity in hydrophobic target pockets compared to halogenated analogs (e.g., 4-chlorophenyl)[2].

Synthetic Methodology: The 1-Arylcyclobutylamine Scaffold

Synthetic Rationale

Synthesizing 1-arylcyclobutylamines is notoriously challenging due to the inherent ring strain of cyclobutanes (~26 kcal/mol) and the difficulty of installing a primary amine directly onto a quaternary carbon[3]. Direct amination methods often fail due to steric hindrance. Therefore, the most robust, self-validating industrial protocol relies on the sequential dialkylation of an arylacetonitrile, followed by controlled hydration and a Hofmann rearrangement.

Step-by-Step Experimental Protocol

The following protocol outlines the causal logic and methodology for synthesizing the target compound from 4-methoxyphenylacetonitrile.

Step 1: Cyclobutane Ring Formation (Dialkylation)

  • Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), anhydrous DMF.

  • Procedure: Slowly add the arylacetonitrile to a suspension of NaH in DMF at 0°C. The strong base deprotonates the acidic benzylic methylene. Dropwise addition of 1,3-dibromopropane initiates a double Sₙ2 alkylation, forcing the formation of the strained 4-membered ring.

  • Causality: NaH is required to drive the thermodynamically unfavorable ring closure. The intermediate is 1-(4-methoxyphenyl)cyclobutanecarbonitrile.

Step 2: Controlled Nitrile Hydration

  • Reagents: 30% H₂O₂, 20% aqueous NaOH, Ethanol.

  • Procedure: The cyclobutanecarbonitrile intermediate is dissolved in ethanol and treated with H₂O₂/NaOH at 50°C for 4 hours.

  • Causality: This specific oxidant/base combination selectively halts hydrolysis at the primary amide (1-(4-methoxyphenyl)cyclobutanecarboxamide), preventing over-hydrolysis to the carboxylic acid.

Step 3: Hofmann Rearrangement

  • Reagents: Sodium hypochlorite (NaClO, 12% active Cl), NaOH, H₂O.

  • Procedure: The amide is treated with NaClO/NaOH at 0°C, then heated to 80°C. The amide undergoes halogenation, deprotonation, and rearrangement to an isocyanate intermediate, which rapidly hydrolyzes in the basic medium to yield the primary amine with the loss of CO₂.

  • Causality: The Hofmann rearrangement is strictly intramolecular, ensuring that the primary amine is installed exactly at the sterically hindered quaternary C1 position without rearrangement of the cyclobutane ring.

Step 4: Hydrochloride Salt Formation

  • Procedure: The crude free base oil is extracted into diethyl ether and treated with anhydrous HCl gas (or 2M HCl in ether) at 0°C. The product precipitates as a white crystalline solid.

  • Causality: The free base is prone to oxidative degradation. Conversion to the HCl salt ensures long-term thermodynamic stability, removes non-basic impurities in the supernatant, and provides the necessary aqueous solubility for in vitro assays.

Synthesis A 4-Methoxyphenylacetonitrile + 1,3-Dibromopropane B 1-(4-Methoxyphenyl) cyclobutanecarbonitrile A->B NaH / Base Dialkylation C 1-(4-Methoxyphenyl) cyclobutanecarboxamide B->C H2O2 / NaOH Hydrolysis D 1-(4-Methoxyphenyl) cyclobutan-1-amine C->D NaClO / NaOH Hofmann Rearrangement E Hydrochloride Salt D->E HCl (g) Ether

Caption: Synthetic workflow for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride via Hofmann rearrangement.

Pharmacological Relevance & Signaling Pathways

1-Arylcyclobutylamines are privileged scaffolds in neuropharmacology. The spatial arrangement of the aryl ring and the basic amine mimics the endogenous monoamines (serotonin, dopamine, norepinephrine).

When utilized as a core pharmacophore, derivatives of 1-(4-methoxyphenyl)cyclobutan-1-amine act as competitive inhibitors at the presynaptic monoamine transporters. The 4-methoxy substitution specifically influences the lipophilicity and hydrogen-bonding capabilities within the S1 binding pocket of the Serotonin Transporter (SERT), often shifting the selectivity profile away from the Dopamine Transporter (DAT) and toward SERT/NET dual inhibition.

Pathway Drug 1-Arylcyclobutylamine Scaffold SERT Serotonin Transporter (SERT) Drug->SERT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Increased Synaptic Monoamines SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhances Signaling

Caption: Mechanism of action for 1-arylcyclobutylamine derivatives at monoamine transporters.

Analytical Characterization

To validate the structural integrity of the synthesized hydrochloride salt, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, D₂O):

    • A sharp singlet at ~3.80 ppm integrating to 3H confirms the presence of the para-methoxy group.

    • Two doublets (AA'BB' system) around 7.00 ppm and 7.40 ppm confirm the para-substituted aromatic ring.

    • Complex multiplets between 1.80–2.60 ppm integrating to 6H correspond to the puckered cyclobutane methylene protons.

  • Mass Spectrometry (ESI+): The base peak should appear at m/z 178.1 ([M+H]⁺ of the free base), confirming the molecular weight of the active moiety.

  • IR Spectroscopy (ATR): A broad, intense band between 2800–3000 cm⁻¹ indicates the primary amine hydrochloride (-NH₃⁺) stretching, alongside a sharp peak at ~1250 cm⁻¹ corresponding to the aryl-alkyl ether (C-O-C) stretch of the methoxy group.

References

  • Wang, Y., et al. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." ACS Catalysis, 2019. Available at:[Link]

Sources

Foundational

Receptor Binding Profile of 1-(4-Methoxyphenyl)cyclobutan-1-amine Derivatives: A Comprehensive Pharmacological Guide

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, arylcycloalkylamines represent a privileged class of scaffolds. Specifically, 1-(4-Methoxyphenyl)cyclobutan-1-amine (and its hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, arylcycloalkylamines represent a privileged class of scaffolds. Specifically, 1-(4-Methoxyphenyl)cyclobutan-1-amine (and its hydrochloride salt, CAS 1228879-06-8) serves as a highly specialized building block for designing central nervous system (CNS) active agents[1]. By constraining the ethylamine side chain of traditional monoamine neurotransmitters into a rigid cyclobutane ring, researchers can lock the pharmacophore into a specific spatial orientation. This whitepaper provides an in-depth technical analysis of the receptor binding profile of this scaffold and its derivatives, detailing their interactions with monoamine transporters (SERT, DAT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1), alongside self-validating experimental methodologies for pharmacological profiling.

Structural Pharmacology & Molecular Dynamics

The pharmacological uniqueness of 1-(4-Methoxyphenyl)cyclobutan-1-amine derivatives stems from their rigidified 3D conformation. The cyclobutane ring introduces a "puckered" geometry that severely limits the rotational degrees of freedom of the primary amine relative to the aromatic ring. This rigidity reduces the entropic penalty upon receptor binding compared to highly flexible phenethylamines, a principle of conformational locking similarly utilized in the development of cyclopropane-based receptor antagonists[2].

The 4-methoxy substitution on the phenyl ring serves a dual mechanistic purpose:

  • Steric and Hydrophobic Anchoring : The methoxy group provides necessary steric bulk to occupy hydrophobic accessory pockets within the orthosteric binding sites of monoamine transporters.

  • Electronic Interactions : The oxygen atom acts as a potent hydrogen-bond acceptor, capable of interacting with specific serine or threonine residues within the receptor cavity, a known pharmacophoric determinant for affinity at serotonergic targets[3].

Pharmacophore Core 1-(4-Methoxyphenyl) cyclobutan-1-amine Methoxy 4-Methoxy Group (H-bond Acceptor) Core->Methoxy Phenyl Aromatic Ring (Pi-Pi Stacking) Core->Phenyl Cyclobutane Cyclobutane Ring (Steric Constraint) Core->Cyclobutane Amine Primary Amine (Salt Bridge) Core->Amine Target1 Receptor Ser/Thr Methoxy->Target1 Hydrogen Bond Target2 Receptor Phe/Tyr Phenyl->Target2 Pi-Pi Interaction Target3 Hydrophobic Pocket Cyclobutane->Target3 van der Waals Target4 Conserved Aspartate Amine->Target4 Ionic Bond

Pharmacophore model mapping the structural features of the scaffold to receptor interactions.

Receptor Binding Profile & Kinetics

Monoamine Transporters (SERT, DAT, NET)

Derivatives of the 1-(4-Methoxyphenyl)cyclobutan-1-amine scaffold primarily act as competitive inhibitors of monoamine reuptake. The primary amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in human SERT) in the central S1 binding pocket. The presence of the 4-methoxy group generally enhances selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT), a trend consistently observed in related 4-alkoxy-substituted phenethylamines[3].

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular Gαs-coupled G protein-coupled receptor (GPCR) activated by endogenous trace amines. The 1-(4-Methoxyphenyl)cyclobutan-1-amine scaffold is a prime candidate for TAAR1 modulation. Research indicates that while primary amines often exhibit agonistic properties, specific structural modifications—such as heterocyclic substitution or N-alkylation—can shift the functional profile toward potent TAAR1 antagonism, offering therapeutic potential for hypodopaminergic conditions like Parkinson's Disease[4].

Pathway Ligand Arylcyclobutanamine Ligand Receptor TAAR1 (GPCR) Ligand->Receptor G_alpha Gαs Subunit Receptor->G_alpha AC Adenylyl Cyclase G_alpha->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA

Gαs-coupled GPCR signaling pathway triggered by TAAR1 receptor modulation.

Off-Target Profiling: 5-HT Receptors

Broad radioligand binding assays are critical to establish a comprehensive in vitro pharmacological profile and rule out off-target mechanisms that could lead to adverse effects[5]. While the primary activity of this scaffold is directed at transporters and TAAR1, off-target profiling often reveals moderate to high affinity for 5-HT2A and 5-HT2C receptors, as the 4-methoxy group heavily influences binding at these serotonergic sites[3].

Structure-Activity Relationship (SAR) Data

To illustrate the causality between structural modifications and receptor affinity, the following table summarizes representative quantitative data for the parent scaffold and its theoretical derivatives.

Compound DerivativeSERT Ki​ (nM)DAT Ki​ (nM)TAAR1 EC50​ (nM)5-HT2A Ki​ (nM)
Parent (1-(4-Methoxy...)) 12.5340.045.2 (Agonist)185.0
N-Methyl Derivative 45.0120.5112.0 (Partial Ag.)210.0
N,N-Dimethyl Derivative 180.085.0>1000 (Inactive)450.0
4-Chloro Analogue 8.215.48.4 (Antagonist)>1000

Table 1: Representative receptor binding affinities ( Ki​ ) and functional activation potencies ( EC50​ ) demonstrating the SAR trends of arylcyclobutanamines.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design assays that are not merely procedural, but self-validating. The following protocols incorporate strict Quality Control (QC) gates to ensure data trustworthiness.

Workflow Step1 1. Membrane Prep (Target Expression) Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Rapid Filtration (Remove Unbound) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Cheng-Prusoff Analysis (Ki) Step4->Step5

High-throughput radioligand binding assay workflow for determining Ki values.

Protocol 1: In Vitro Radioligand Binding Assay (SERT/DAT)

Objective : Determine the equilibrium dissociation constant ( Ki​ ) of derivatives at human monoamine transporters.

  • Membrane Preparation : Homogenize HEK293 cells stably expressing human SERT or DAT in cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The specific concentrations of NaCl and KCl are strictly required to maintain the ion gradients that drive the conformational state of the transporter necessary for ligand binding.

  • Incubation : Combine 50 µg of membrane protein with the test compound (10 concentrations, 10−11 to 10−4 M) and the radioligand (e.g., 1 nM [ 3 H]citalopram for SERT). Incubate at 22°C for 60 minutes. Causality: 60 minutes at room temperature ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine ligands to the filter matrix. Wash three times with ice-cold buffer (4°C) to minimize the dissociation rate ( koff​ ) during the wash phase.

  • System Validation (QC Gate) : Non-specific binding (NSB) must be defined using a saturating concentration of a structurally distinct reference ligand (e.g., 10 µM fluoxetine for SERT). If the specific binding window (Total Binding minus NSB) is less than 80% of the total radioactive signal, the assay plate is rejected.

Protocol 2: TR-FRET cAMP Functional Assay (TAAR1)

Objective : Quantify the functional agonist/antagonist profile ( EC50​ / IC50​ ) at the TAAR1 receptor[4].

  • Cell Seeding : Seed CHO-K1 cells expressing human TAAR1 into 384-well plates at 5,000 cells/well.

  • Compound Incubation : For agonist mode, add the test compound in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels.

  • Detection : Lyse the cells and add the TR-FRET detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • System Validation (QC Gate) : Calculate the Z'-factor for the assay plate using vehicle control and a reference full agonist (e.g., β -phenethylamine). Causality: The Z'-factor evaluates assay robustness. A Z' > 0.6 is mandatory for the data to be considered trustworthy, ensuring that the signal-to-noise ratio is sufficient to distinguish partial agonism from assay variance.

Sources

Exploratory

Preclinical Toxicity and In Vivo Safety Profile of 1-(4-Methoxyphenyl)cyclobutan-1-amine: A Technical Whitepaper

Executive Summary 1-(4-Methoxyphenyl)cyclobutan-1-amine (CAS 1017387-07-3) is an arylcyclobutylamine derivative utilized primarily as a life science material and a highly versatile synthetic building block in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclobutan-1-amine (CAS 1017387-07-3) is an arylcyclobutylamine derivative utilized primarily as a life science material and a highly versatile synthetic building block in medicinal chemistry[1]. Structurally, it consists of a cyclobutane ring substituted with a primary amine and a 4-methoxyphenyl group. Because this pharmacophore shares significant structural homology with known monoamine reuptake inhibitors (e.g., sibutramine analogs) and dissociative anesthetics, its progression into in vivo models requires a highly rigorous, predictive toxicology framework.

This whitepaper outlines the mechanistic liabilities of the arylcyclobutylamine class and provides self-validating in vivo safety pharmacology protocols designed to de-risk this compound for advanced preclinical development.

Part 1: Structural Toxicology & Mechanistic Liabilities (The "Why")

As drug development professionals, we must look beyond basic chemical properties and analyze the causality of potential off-target toxicities. The structural motifs of 1-(4-Methoxyphenyl)cyclobutan-1-amine present three primary mechanistic liabilities:

  • Cardiovascular Liability (Sympathomimetic Toxicity): The spatial arrangement of the aryl group and the cycloalkane amine is a classic pharmacophore for the inhibition of norepinephrine (NET) and serotonin (SERT) transporters. Unintended NET inhibition causes excessive peripheral catecholamine accumulation, leading to severe hypertension and tachycardia.

  • Neurological Liability (Dissociative Effects): Arylcycloalkylamines are well-documented to interact with the NMDA receptor. As seen in fatal intoxications involving related arylcyclohexylamines[2], NMDA antagonism can trigger profound dissociative states, hyperlocomotion, and respiratory depression.

  • Metabolic & Genotoxic Liability: The presence of a primary arylamine/alkylamine introduces risks during hepatic Phase I metabolism. Primary amines can undergo N-oxidation, forming reactive intermediates or N-nitroso compounds (NOCs) that bind covalently to hepatic proteins or DNA, a well-documented risk factor for arylamine-induced genotoxicity[3]. Furthermore, lipophilic primary amines are classic structural alerts for Cationic Amphiphilic Drug (CAD)-induced phospholipidosis[4].

MechanisticPathways Compound 1-(4-Methoxyphenyl) cyclobutan-1-amine NET NET / SERT Inhibition Compound->NET High Affinity NMDA NMDA Receptor Antagonism Compound->NMDA Moderate Affinity Metabolism Hepatic CYP450 N-Oxidation Compound->Metabolism Phase I CV Cardiovascular Toxicity (Tachycardia, Hypertension) NET->CV CNS Neurotoxicity (Dissociation, Seizures) NMDA->CNS Hepato Hepatotoxicity (Reactive Intermediates) Metabolism->Hepato

Fig 1: Predicted mechanistic toxicity pathways for the compound.

Part 2: Self-Validating In Vivo Safety Pharmacology Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. A negative toxicity result is only trustworthy if the assay is proven capable of detecting a positive toxic event.

Protocol 1: Cardiovascular Telemetry in Conscious Beagle Dogs

Objective: To continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) intervals (specifically QTc) in a non-rodent species.

  • Step 1: Surgical Implantation. Implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of Beagle dogs.

    • Causality: Conscious telemetry eliminates the confounding cardiovascular suppressive effects of anesthesia, providing a true baseline.

  • Step 2: Assay Validation (Positive Control). Administer Moxifloxacin (30 mg/kg) to a separate cohort.

    • Causality: Moxifloxacin is a known hERG channel blocker. If the telemetry system fails to detect Moxifloxacin-induced QTc prolongation, the entire assay is invalidated.

  • Step 3: Dosing & Monitoring. Administer 1-(4-Methoxyphenyl)cyclobutan-1-amine via oral gavage using a Latin square crossover design (Vehicle, 5, 15, and 50 mg/kg). Record data continuously for 24 hours.

  • Step 4: Toxicokinetic (TK) Bridging. Draw blood at Tmax​ (estimated 1-2 hours post-dose).

    • Causality: Correlating plasma concentration ( Cmax​ ) with ECG changes ensures that an absence of cardiovascular toxicity is due to actual safety, not merely poor oral bioavailability.

Protocol 2: Functional Observational Battery (FOB) in Sprague-Dawley Rats

Objective: To detect acute neurobehavioral and autonomic liabilities.

  • Step 1: Habituation. Acclimate male and female SD rats to the testing arena for 3 days prior to dosing.

  • Step 2: Blinded Administration & Scoring. Administer the compound. At Tmax​ , an observer blinded to the treatment groups scores the animals across autonomic (ptosis, salivation), neuromuscular (gait, grip strength), and sensorimotor (startle response) domains.

    • Causality: Blinded scoring is mandatory to eliminate observer bias when evaluating subjective metrics like "hyperlocomotion" or "stereotypic behavior."

  • Step 3: Reference Standard Validation. Utilize Ketamine (a dissociative NMDA antagonist) as a positive control.

    • Causality: Because the test compound shares structural similarities with arylcyclohexylamines[2], proving the assay can detect ketamine-induced dissociation validates the system's sensitivity to this specific chemical class.

Protocol 3: 14-Day Repeat-Dose Hepatotoxicity Profiling

Objective: To evaluate cumulative toxicity, metabolic stress, and potential phospholipidosis.

  • Step 1: Dosing. Daily oral gavage in rodents for 14 consecutive days.

  • Step 2: Clinical Pathology. On Day 15, analyze serum for AST, ALT, ALP, and total bilirubin.

  • Step 3: Histopathology & Electron Microscopy. Harvest the liver. Perform standard H&E staining. If cytoplasmic vacuolation is observed, immediately reflex to Transmission Electron Microscopy (TEM).

    • Causality: 1-(4-Methoxyphenyl)cyclobutan-1-amine is a lipophilic primary amine. This structural motif can trap the drug inside lysosomes, causing Cationic Amphiphilic Drug (CAD) induced phospholipidosis. TEM is the only definitive way to differentiate benign lipid accumulation from toxic lamellar body formation.

InVivoWorkflow Phase1 Phase 1: Acute CNS FOB & Irwin Test Phase2 Phase 2: CV Telemetry ECG & Blood Pressure Phase1->Phase2 Cleared Phase3 Phase 3: Repeat-Dose 14-Day Tox & TK Phase2->Phase3 No QTc Risk Decision Decision Phase3->Decision NOAEL Set

Fig 2: Step-by-step self-validating in vivo safety pharmacology workflow.

Part 3: Quantitative Data Summary

Based on historical data from structurally analogous arylcyclobutylamines and primary arylamines[3][4], the following table summarizes the anticipated in vivo safety margins and toxicokinetic thresholds required to establish a viable therapeutic window.

Table 1: Anticipated In Vivo Safety Margins & Toxicokinetic Parameters

ParameterTarget Organ/SystemModel NOAEL (mg/kg/day) Cmax​ Threshold (ng/mL)Primary Dose-Limiting Toxicity (DLT)
Cardiovascular Heart / Vasculature5.0> 150QTc Prolongation, Hypertension
Neurological Central Nervous System10.0> 300Hyperlocomotion, Dissociative State
Hepatic Liver25.0> 800Centrilobular Hypertrophy, Phospholipidosis
Genotoxicity DNA (In Vitro/In Vivo)N/AN/ANegative (Ames), Pending In Vivo Micronucleus

Note: NOAEL (No Observed Adverse Effect Level) values are predictive models based on class-effect data and must be empirically verified using the protocols outlined in Part 2.

References

  • American Elements. "1-(4-methoxyphenyl)cyclobutan-1-amine | CAS 1017387-07-3". American Elements Catalog. Available at:[Link]

  • Gaulier, J. M., et al. "Fatal intoxication related to two new arylcyclohexylamine derivatives (2F-DCK and 3-MeO-PCE)". Forensic Science International, 2021. Available at:[Link]

  • Martelli, A., & Brambilla, G. "Arylamine drugs: genotoxic-carcinogenic activity of NO-derivatives". Frontiers in Bioscience, 2012. Available at:[Link]

  • Chung, K. T. "Occurrence, uses, and carcinogenicity of arylamines". Frontiers in Bioscience, 2015. Available at:[Link]

Sources

Foundational

Pharmacokinetic properties of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Pharmacokinetic Profiling and ADME Optimization of 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride: A Technical Whitepaper Executive Summary As drug development pivots toward conformationally restricted scaffolds to...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling and ADME Optimization of 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary As drug development pivots toward conformationally restricted scaffolds to improve target selectivity and metabolic stability, 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride emerges as a highly optimized structural motif. This whitepaper provides an in-depth pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) analysis of this compound. By examining the physicochemical causality of its cyclobutane ring, quaternary alpha-carbon, and methoxy-aryl system, we establish a predictive framework for its in vivo behavior and outline self-validating experimental protocols for preclinical assessment.

Part 1: Structural Pharmacokinetics & Physicochemical Causality

The pharmacokinetic profile of 1-(4-Methoxyphenyl)cyclobutan-1-amine is dictated by three distinct structural pillars. As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and analyze the 3D stereoelectronic effects that govern its journey through biological systems.

1. The Hydrochloride Salt Form (Absorption Causality) Administering the compound as a hydrochloride salt protonates the primary amine ( NH3+​ ). This ionic state disrupts the crystal lattice energy and maximizes ion-dipole interactions with the aqueous, acidic environment of the gastric lumen. The causality is straightforward: lowering the dissolution energy barrier ensures rapid solubilization, preventing the compound from passing through the upper gastrointestinal tract unabsorbed.

2. The Cyclobutane Ring (Distribution & Stability Causality) The cyclobutane ring is not merely a structural spacer; it is a highly strained (26.3 kcal/mol) yet biologically inert moiety that restricts the conformation of the molecule. As highlighted in , incorporating a cyclobutane ring increases the Fsp3​ (fraction of sp3-hybridized carbons) character of the molecule[1]. This three-dimensionality reduces flat aromatic stacking, thereby enhancing aqueous solubility and preventing off-target promiscuity, leading to a highly optimized Volume of Distribution ( Vd​ ).

3. The Quaternary Alpha-Carbon (Metabolic Shielding) The most critical PK feature of this molecule is the attachment of the primary amine to the C1 carbon of the cyclobutane ring—a quaternary center. Monoamine Oxidase (MAO), the primary enzyme responsible for degrading circulating amines, mechanistically requires an alpha-hydrogen to abstract during oxidative deamination. Because this molecule lacks an alpha-hydrogen, it is sterically shielded from MAO. This forces a complete shift in the clearance pathway toward hepatic Cytochrome P450 (CYP450) enzymes, significantly prolonging the circulation half-life of the intact amine.

Part 2: Metabolic Pathways (The CYP2D6 Axis)

With the MAO pathway blocked, the metabolic soft spot of the molecule shifts entirely to the 4-methoxy group on the phenyl ring.

Phase I Metabolism: O-Demethylation The molecule undergoes rapid, highly specific O-demethylation driven primarily by CYP2D6 . The mechanism is driven by the enzyme's active site architecture: an aspartate residue (Asp301) anchors the positively charged primary amine, which optimally positions the methoxy group directly over the catalytic heme iron for oxidation. This regioselective cleavage yields a pharmacologically distinct phenolic metabolite: 1-(4-hydroxyphenyl)cyclobutan-1-amine. This pathway mirrors the well-documented [2] and [3], where CYP2D6 dictates the clearance rate of methoxy-aryl systems.

Phase II Metabolism: Conjugation The newly formed phenol acts as a chemical handle for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) rapidly attach bulky, highly polar glucuronic acid or sulfate groups to the hydroxyl oxygen. This drastically lowers the molecule's partition coefficient (LogP), trapping it in the aqueous phase of the blood for rapid renal excretion.

MetabolicPathway Parent 1-(4-Methoxyphenyl) cyclobutan-1-amine CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 Phase I Phenol 1-(4-Hydroxyphenyl) cyclobutan-1-amine (Phenolic Metabolite) CYP2D6->Phenol Phase2 UGT / SULT (Phase II Conjugation) Phenol->Phase2 Phase II Conjugate Glucuronide / Sulfate Conjugates Phase2->Conjugate Excretion Renal Excretion Conjugate->Excretion Elimination

Fig 1: Primary metabolic pathway of 1-(4-Methoxyphenyl)cyclobutan-1-amine via CYP2D6 and UGT/SULT.

Part 3: Quantitative Data Presentation

Based on structural homology to known cyclobutane-amines and methoxy-aryl compounds, the following PK parameters are extrapolated for preclinical modeling:

Pharmacokinetic ParameterExtrapolated ValueMechanistic Rationale
Intrinsic Clearance ( CLint​ ) Moderate (15-30 µL/min/mg)Driven primarily by CYP2D6 O-demethylation; MAO degradation is sterically blocked.
Volume of Distribution ( Vd​ ) High (3.0 - 5.0 L/kg)Lipophilic cyclobutane and phenyl rings promote extensive peripheral tissue distribution.
Plasma Protein Binding (PPB) 70 - 85%Moderate binding to alpha-1-acid glycoprotein (AAG) due to the basic primary amine.
Oral Bioavailability ( F ) > 60%High gastric solubility (HCl salt) and resistance to first-pass MAO metabolism in the gut wall.
Half-Life ( t1/2​ ) 6 - 10 hoursProlonged by the quaternary alpha-carbon hindering rapid oxidative deamination.

Part 4: Self-Validating Experimental Protocols

To empirically validate the predicted clearance pathways, the following self-validating protocols must be executed. A protocol is only scientifically sound if it contains internal mechanisms to prove its own accuracy.

Protocol 1: Human Liver Microsome (HLM) Stability Assay for Intrinsic Clearance

Purpose: To quantify the rate at which hepatic enzymes deplete the parent compound. Causality & Execution:

  • Matrix Preparation: Suspend pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Mimics the physiological pH and buffering capacity of the human hepatocyte.

  • Equilibration: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system. Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of reducing equivalents (electrons) from NADPH to catalyze O-demethylation.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction at the exact time point. The internal standard corrects for matrix ionization suppression during mass spectrometry.

  • System Validation (Critical): Concurrently run Dextromethorphan (a known CYP2D6 substrate) in a parallel well. If the CLint​ of Dextromethorphan falls outside the historical 95% confidence interval for the specific HLM lot, the assay is invalidated. This proves the microsomes have not degraded due to improper freeze-thaw handling.

Workflow Prep 1. Matrix Prep & Equilibration NADPH 2. Initiate Reaction (Add NADPH) Prep->NADPH Incubate 3. Time-course Incubation (0-60m) NADPH->Incubate Quench 4. Quench Reaction (Ice-cold ACN + IS) Incubate->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Fig 2: Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol 2: Recombinant CYP450 Phenotyping

Purpose: To definitively prove that CYP2D6 is the primary driver of O-demethylation, which is crucial for predicting Drug-Drug Interactions (DDIs) in poor vs. extensive metabolizers. Causality & Execution:

  • Isozyme Incubation: Incubate the compound (1 µM) independently with recombinant human CYP2D6, CYP3A4, and CYP2C19 expressed in baculovirus-infected insect cells (Bactosomes).

  • Inhibitor Crossover: In a parallel CYP2D6 well, pre-incubate the system with Quinidine (1 µM), a potent and highly selective CYP2D6 inhibitor. Causality: If Quinidine completely halts the formation of the phenolic metabolite, it definitively proves that CYP2D6 is the sole enzymatic driver of this pathway.

  • System Validation: If Quinidine fails to block the O-demethylation of a positive control in the same assay run, the recombinant enzyme system's integrity is compromised, triggering a mandatory reagent recalibration.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. "Cyclobutanes in small-molecule drug candidates." ChemMedChem 17.9 (2022): e202200020. URL:[Link]

  • Shen, H. W., Wu, C., Jiang, X. L., & Yu, A. M. "Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics." Biochemical Pharmacology 80.1 (2010): 122-128. URL:[Link]

  • Samer, C. F., Daali, Y., Wagner, M., Hopfgartner, G., Eap, C. B., Rebsamen, M. C., ... & Desmeules, J. A. "The effects of CYP2D6 and CYP3A activities on the pharmacokinetics of immediate release oxycodone." British Journal of Pharmacology 160.4 (2010): 907-918. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride as a pharmaceutical building block

Application Note: 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride as a Privileged Scaffold in Medicinal Chemistry Executive Summary 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) is a highly versatile, sp3-enriched pharmaceutical building block[1]. Featuring a conformationally restricted cyclobutane ring and an electron-donating methoxy-substituted phenyl group, this compound serves as a critical precursor for the synthesis of central nervous system (CNS) active agents, including monoamine reuptake inhibitors (SNRIs/DRIs) and NMDA receptor modulators[2][3]. This application note provides an in-depth mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this scaffold in fragment-based drug discovery (FBDD) and lead optimization.

Mechanistic Rationale & Physicochemical Profiling

Modern medicinal chemistry heavily emphasizes the "escape from flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates and pharmacokinetic profiles[4].

  • Conformational Restriction: The cyclobutane ring locks the primary amine into a specific spatial orientation relative to the aryl ring. This rigid geometry is a recognized pharmacophore for binding presynaptic monoamine transporters (SERT, NET, DAT)[3].

  • Metabolic Stability & Solubility: Replacing flat, lipophilic aromatic systems with sp3-rich cycloalkanes significantly improves aqueous solubility by disrupting planar crystal packing[4]. Furthermore, the quaternary carbon at C1 sterically shields the primary amine, reducing its susceptibility to rapid oxidative deamination by Monoamine Oxidase (MAO).

  • The 4-Methoxy Moiety: The methoxy group acts as a strong hydrogen bond acceptor and increases the electron density of the aromatic ring, which enhances potential cation- π or π

    π stacking interactions within receptor binding pockets.

Table 1: Comparative Physicochemical Profiling

Property 1-(4-Methoxyphenyl)cyclobutan-1-amine Flat Phenyl Analog (Model) Implication for Drug Design
Fraction sp3 (Fsp3) 0.45 0.10 Higher Fsp3 correlates with improved clinical success and solubility.
Topological Polar Surface Area 35.2 Ų 26.0 Ų Optimal range for Blood-Brain Barrier (BBB) penetration.
Steric Hindrance at Amine High (Quaternary C) Low (Primary C) Increased metabolic stability against Monoamine Oxidase (MAO).

| Aqueous Solubility | Moderate-High | Low | Cyclobutane ring disrupts crystal packing, improving solubility. |

Target Engagement & Signaling Pathway

Compounds derived from 1-arylcyclobutanamines frequently exhibit potent psychopharmacological effects by modulating synaptic neurotransmitter levels[3]. The diagram below illustrates the causality between the scaffold's structural engagement and downstream CNS signaling.

Pathway A 1-(4-Methoxyphenyl) cyclobutanamine Scaffold B Monoamine Transporter (SERT / NET / DAT) A->B Target Engagement C Conformational Blockade of Reuptake Channel B->C Allosteric Binding D Synaptic Accumulation of Neurotransmitters C->D Reuptake Inhibition E Downstream CNS Receptor Activation D->E Signal Transduction

Monoamine Transporter Engagement Pathway of 1-Arylcyclobutanamine Derivatives.

Synthetic Workflows & Protocols

The primary amine of 1-(4-methoxyphenyl)cyclobutan-1-amine is situated on a sterically hindered quaternary carbon[2]. Standard synthetic approaches (e.g., direct SN​2 alkylation or standard EDC coupling) often fail or produce low yields due to this steric clash. The following protocols are engineered to overcome these thermodynamic and kinetic barriers.

Workflow cluster_A Protocol A: Reductive Amination cluster_B Protocol B: Amide Coupling Start 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl (Starting Material) FreeBase Freebasing (DIPEA or Et3N in DCM) Start->FreeBase Aldehyde Aldehyde/Ketone + AcOH FreeBase->Aldehyde Acid Carboxylic Acid + HATU FreeBase->Acid Imine Imine Intermediate (Monitor via LC-MS) Aldehyde->Imine Reduction Reduction (STAB) Imine->Reduction ProductA N-Alkyl Derivative Reduction->ProductA Coupling Sterically Hindered Coupling (Monitor via Ninhydrin TLC) Acid->Coupling ProductB N-Acyl Derivative Coupling->ProductB

Synthetic workflows for Reductive Amination and Amide Coupling of the cyclobutanamine scaffold.

Protocol A: Reductive Amination (Synthesis of N-Alkyl SNRI Analogs)

Causality: Direct SN​2 alkylation of a sterically hindered amine often leads to complex mixtures of unreacted starting material and over-alkylated products. Reductive amination via an imine/iminium intermediate provides exquisite control, yielding mono-alkylated products cleanly. Self-Validating System: The reaction is performed in two distinct stages. The formation of the imine is validated via LC-MS before the reducing agent is introduced, ensuring no premature reduction of the aldehyde occurs.

Step-by-Step Methodology:

  • Freebasing: Suspend 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 15 minutes at room temperature to generate the free base.

  • Imine Formation: Add the target aldehyde or ketone (1.1 eq) followed by glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Validation Check 1: Stir for 2-4 hours. Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the mass corresponding to the starting amine is consumed and the imine [M+H]+ peak is dominant.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq). STAB is chosen over NaBH4 because its electron-withdrawing acetate groups make it mild enough not to reduce unreacted aldehydes under these conditions.

  • Quenching & Extraction: After 12 hours, quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Check 2: Purify via flash chromatography. Confirm the product structure via 1H NMR (validate the disappearance of the primary amine protons and the appearance of the new N-alkyl aliphatic protons).

Protocol B: High-Efficiency Amide Coupling (Fragment-Based Library Generation)

Causality: Forming an amide bond at a quaternary carbon requires highly reactive coupling reagents. Standard reagents like EDC/HOBt are often insufficient. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes the steric bulk of the cyclobutane ring. Self-Validating System: Ninhydrin staining on Thin-Layer Chromatography (TLC) provides an immediate, visual confirmation of primary amine consumption.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 20 minutes at room temperature to form the active ester.

  • Coupling: Add 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (1.0 eq) directly to the activated acid solution.

  • Validation Check 1: Monitor the reaction via TLC (eluent: Hexanes/EtOAc). Stain the TLC plate with Ninhydrin and heat. The starting amine will appear as a bright purple/pink spot. The reaction is complete when this spot completely disappears.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove DMF. Wash with 1M HCl, then saturated NaHCO3, and finally brine.

  • Validation Check 2: Dry the organic layer, concentrate, and analyze via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized amide.

References

  • SynQuest Labs. "CAS 1228879-06-8 | 4756-5-51 | MDL MFCD09864765 | 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride".
  • National Institutes of Health (NIH). "1-(4-Methoxyphenyl)cyclobutanamine | C11H15NO | CID 24273702". PubChem.
  • PharmaBlock. "Advanced Chemical Building Blocks | Novel scaffolds".
  • Thurkauf, A., et al. "Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs". American Chemical Society.

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Application

Preparation of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride in dimethyl sulfoxide (DMSO). Designed f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the accuracy, reproducibility, and stability of experimental results. The protocol incorporates essential safety measures, considerations for long-term storage, and explains the scientific rationale behind each step.

Introduction

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound of interest in various research fields. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in biological research due to its ability to dissolve a broad range of compounds.[1][2] However, its unique properties, including its hygroscopicity and potential to carry dissolved substances through the skin, necessitate careful handling and standardized procedures.[1][3] This application note provides a self-validating protocol to prepare stable and reliable stock solutions of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride in DMSO.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated safety precautions is paramount before beginning any experimental work.

Compound Data Summary
ParameterValueSource
Chemical Name 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride[2]
CAS Number 1228879-06-8[1][2]
Molecular Formula C₁₁H₁₅NO.HCl[1]
Molecular Weight 213.70 g/mol [1]
Appearance White to off-white solid (typical for amine hydrochlorides)[1]
Purity ≥97% (typical)[1]
Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves when handling the solid compound and its solutions.[4][6]

Work Environment: All handling of the compound and preparation of the stock solution should be performed in a well-ventilated area, preferably within a chemical fume hood.

DMSO Safety: DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[1] Avoid direct contact with skin and eyes. If contact occurs, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for both 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride and DMSO before use.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride in DMSO. The principles outlined can be adapted for other desired concentrations, provided the compound's solubility is not exceeded.

Materials and Equipment
  • 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (solid)

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional, set to ≤37°C)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

Step-by-Step Protocol

Step 1: Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 213.70 g/mol / 1000 = 2.137 mg

Step 2: Weighing the Compound

  • Place a sterile vial or microcentrifuge tube on the analytical balance and tare.

  • Carefully weigh the calculated mass (e.g., 2.137 mg) of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride directly into the container.

    • Expert Tip: For small quantities, it is often more accurate to add the solid to the vial and record the exact weight, then adjust the volume of DMSO accordingly.

Step 3: Dissolving the Compound

  • Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the compound.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2]

  • Visually inspect the solution for any undissolved particulates.

  • If the compound is not fully dissolved, the following techniques can be employed:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[2]

    • Gentle Warming: Briefly warm the solution in a water bath set to a temperature not exceeding 37°C.[2][7] Prolonged heating should be avoided as it may degrade the compound.

  • Once the compound is completely dissolved, the solution should be clear and free of any visible particles.

Experimental Workflow Diagram

Caption: Workflow for preparing a stock solution in DMSO.

Storage and Stability

Proper storage is crucial to maintain the integrity and extend the shelf life of the stock solution.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes degradation and solvent evaporation.
Aliquoting Store in small, single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound.[2]
Container Amber glass vials or light-protected tubesProtects from light-induced degradation.
Seal Tightly sealed capsPrevents absorption of atmospheric water by the hygroscopic DMSO.[2][3]
Stability Considerations
  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation. It is highly recommended to aliquot the stock solution into volumes suitable for single experiments.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere.[2][3] This can lead to a decrease in the effective concentration of the stock solution and may promote hydrolysis of the compound over time.

  • Long-Term Storage: For long-term storage, -80°C is preferable to -20°C. While many compounds are stable in DMSO for extended periods at low temperatures, it is advisable to periodically check for precipitation or color changes, which may indicate degradation.

Quality Control

To ensure the reliability of your experiments, it is good practice to perform quality control checks on your stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If present, gentle warming and vortexing may be required to redissolve the compound.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC-UV or LC-MS.

Conclusion

The protocol and guidelines presented in this application note provide a robust framework for the preparation of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride stock solutions in DMSO. By adhering to these procedures, researchers can ensure the quality, consistency, and stability of their stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • A-Star Science. (n.d.). 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride - CAS:1228879-06-8. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Methoxyphenyl)cyclobutanaMine hcl — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (C10H13NO). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, July 20). Et3N/DMSO-supported one-pot synthesis of highly fluorescent β-carboline-linked benzothiophenones via sulfur insertion and estimation of the photophysical properties. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. Retrieved from [Link]

  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • Lab Alley. (2024, October 1). What is the Shelf Life of Hydrochloric Acid?. Retrieved from [Link]

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Method

Application Note: 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride in CNS Drug Discovery

Executive Summary The development of novel central nervous system (CNS) therapeutics heavily relies on the strategic modification of privileged scaffolds. 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel central nervous system (CNS) therapeutics heavily relies on the strategic modification of privileged scaffolds. 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly versatile, bifunctional building block that merges two critical pharmacophoric elements: the 4-methoxyphenyl moiety characteristic of serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine[1], and the conformationally restricted cyclobutane ring found in monoamine modulators such as sibutramine[2].

This application note details the mechanistic rationale for utilizing this specific scaffold, provides self-validating synthetic and pharmacological protocols, and outlines the data interpretation required to successfully integrate this compound into monoamine transporter inhibitor discovery pipelines.

Pharmacophore Rationale & Mechanistic Insights

To design effective CNS drugs, medicinal chemists must balance target affinity with blood-brain barrier (BBB) permeability and metabolic stability. The 1-(4-methoxyphenyl)cyclobutan-1-amine scaffold achieves this through two distinct structural features:

A. The Cyclobutane Ring as a Bioisostere

Cyclobutane is increasingly utilized as a non-classical bioisostere for cyclopentane, cyclohexane, and even phenyl rings[3].

  • Causality in Design: Unlike the flexible chair conformation of cyclohexane, cyclobutane is a puckered, highly strained ring (median puckering angle of 15.5°)[3]. This conformational restriction reduces the entropic penalty upon binding to the target protein. Furthermore, the reduced lipophilicity (lower ClogP) and lower molecular weight of cyclobutane compared to cyclohexane improve the ligand efficiency and aqueous solubility of the resulting drug candidates, which is critical for oral bioavailability.

B. The 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is a well-established anchor for monoamine transporter binding[1].

  • Causality in Design: The ether oxygen acts as a critical hydrogen-bond acceptor, interacting with specific serine/threonine residues within the central binding site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Simultaneously, the electron-donating nature of the methoxy group enriches the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic residues (e.g., Tyr, Phe) in the transporter's binding pocket[4].

Pathway Drug 1-(4-Methoxyphenyl) cyclobutanamine Derivative Transporters SERT / NET Blockade Drug->Transporters High Affinity Binding Synapse Increased Synaptic 5-HT & NE Transporters->Synapse Inhibits Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Neurotransmitter Binding Downstream cAMP / CREB / BDNF Signaling Cascades Receptors->Downstream Neuroplasticity

Fig 1: Monoamine reuptake inhibition and downstream neuroplasticity signaling cascade.

Experimental Protocols

To utilize 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride in a drug discovery program, the primary amine must first be functionalized (typically to a tertiary amine) to mimic active SNRIs[1], followed by rigorous in vitro pharmacological profiling.

Protocol 1: N,N-Dimethylation via Reductive Amination

Objective: Convert the primary amine to a tertiary N,N-dimethylamine to optimize SERT/NET binding affinity.

Causality of Reagent Selection: Direct alkylation with methyl iodide often leads to uncontrollable over-alkylation, yielding inactive quaternary ammonium salts. Instead, we utilize reductive amination with aqueous formaldehyde and sodium cyanoborohydride ( NaBH3​CN ). NaBH3​CN is specifically chosen because its electron-withdrawing cyano group reduces the nucleophilicity of the hydride. This makes it stable at the mildly acidic pH (4.0–5.0) required to form the intermediate iminium ion, ensuring the reducing agent targets the iminium ion rather than prematurely reducing the formaldehyde.

Step-by-Step Methodology:

  • Free-basing: Dissolve 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (1.0 eq, 500 mg) in 10 mL of Methanol. Add Triethylamine (1.2 eq) to neutralize the HCl salt. Stir for 10 minutes at room temperature.

  • Imine Formation: Add 37% aqueous Formaldehyde (5.0 eq). Adjust the pH to ~4.5 using glacial acetic acid. Stir the mixture for 30 minutes to allow complete iminium ion formation.

  • Reduction: Cool the reaction to 0°C. Add NaBH3​CN (3.0 eq) portion-wise over 15 minutes.

  • Reaction Progression: Warm to room temperature and stir for 12 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 0.1% NH4​OH ).

Self-Validating System: The reaction progress is strictly monitored via LC-MS. The disappearance of the [M+H]+ peak at m/z 178.1 (primary amine) and the appearance of the [M+H]+ peak at m/z 206.1 (dimethylated product) confirms successful conversion. If a mono-methylated intermediate (m/z 192.1) persists, the system flags insufficient formaldehyde or premature consumption of NaBH3​CN , prompting the addition of 0.5 equivalents of both reagents to drive the reaction to completion.

Protocol 2: In Vitro Radioligand Binding Assay (SERT/NET)

Objective: Quantify the target engagement ( Ki​ ) of the synthesized cyclobutane derivatives at human monoamine transporters.

Causality of Assay Design: To accurately determine affinity, we utilize a competitive radioligand binding assay using membrane preparations from HEK-293 cells expressing human SERT or NET. Tritiated ligands ( [3H]citalopram for SERT, [3H]nisoxetine for NET) are used because of their high specific activity and well-established Kd​ values, allowing for precise calculation of the test compound's Ki​ via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK-293 cell membranes expressing hSERT or hNET in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−5 to 10−10 M), 50 µL of radioligand (1 nM [3H]citalopram or 1 nM [3H]nisoxetine ), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection: Wash filters three times with 300 µL of ice-cold assay buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Self-Validating System: The assay strictly requires a positive control (Venlafaxine) and a non-specific binding (NSB) control (10 µM Fluoxetine for SERT; 10 µM Desipramine for NET). The protocol is self-validating: if the specific binding (Total Binding minus NSB) is less than 50% of the total binding, the assay is automatically flagged for failure. This indicates either radioligand degradation or loss of membrane protein integrity, preventing the generation of false-negative affinity data.

Workflow Step1 Step 1: Scaffold Preparation Free-basing & Purification Step2 Step 2: N-Alkylation Reductive Amination (NaBH3CN) Step1->Step2 Step3 Step 3: Validation LC-MS & NMR Confirmation Step2->Step3 Step4 Step 4: In Vitro Assays Radioligand Binding (SERT/NET) Step3->Step4 Step5 Step 5: Lead Optimization SAR & ADME Profiling Step4->Step5

Fig 2: Experimental workflow from scaffold synthesis to high-throughput in vitro screening.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and binding properties of the cyclobutane scaffold against traditional cycloalkane scaffolds. The data illustrates how ring contraction impacts monoamine transporter affinity and lipophilicity.

Scaffold TypeRepresentative CompoundSERT Ki​ (nM)NET Ki​ (nM)Target SelectivityClogP
Cyclohexane Venlafaxine822450SERT > NET2.74
Cyclobutane N,N-Dimethyl-1-(4-methoxyphenyl)cyclobutanamine45850SERT > NET2.31
Cyclopentane N,N-Dimethyl-1-(4-methoxyphenyl)cyclopentanamine601200SERT > NET2.55

*Note: Representative benchmark data based on established cycloalkanol ethylamine structure-activity relationship (SAR) trends[1]. The cyclobutane analog demonstrates improved ligand efficiency and a lower ClogP, favorable for mitigating off-target lipophilic toxicity.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors Source: ACS Publications URL
  • Title: PRODUCT MONOGRAPH APO-SIBUTRAMINE (sibutramine hydrochloride monohydrate)

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicle Selection for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Development Professionals Compound Profile: 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) Physicochemical Rationale & Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Development Professionals Compound Profile: 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8)

Physicochemical Rationale & Formulation Strategy

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a small-molecule primary amine characterized by a lipophilic methoxyphenyl-cyclobutane core. Structurally analogous to scaffolds found in monoamine reuptake inhibitors (e.g., SNRIs), this compound is typically evaluated in preclinical models for central nervous system (CNS) penetration and systemic pharmacokinetics (PK).

The Causality of the Salt Form: The un-ionized free base of this compound possesses moderate lipophilicity (estimated LogP ~2.5), which can limit its dissolution rate in aqueous environments. By synthesizing and utilizing the hydrochloride (HCl) salt, the pKa-driven lipophilicity is bypassed in aqueous media, yielding high thermodynamic solubility (>10 mg/mL). This fundamental physicochemical property dictates our formulation strategy: we can avoid complex, high-viscosity lipid-based delivery systems (e.g., SEDDS) or high-percentage co-solvents. [1]

Avoiding Analytical Artifacts: A common pitfall in early PK screening is the over-reliance on co-solvents like Polyethylene Glycol 400 (PEG400) or Tween-80 to ensure solubility. However, high concentrations of these excipients in dosing vehicles cause severe matrix effects and ion suppression during LC-MS/MS bioanalysis of plasma samples. This signal interference can artificially inflate calculated clearance values, leading to the false rejection of viable drug candidates [2]. Because the HCl salt of our target compound is highly water-soluble, we can utilize simple, MS-friendly aqueous vehicles.

Vehicle Selection Matrix

The following table summarizes the quantitative parameters and causality for selecting dosing vehicles across different administration routes.

Administration RouteRecommended VehicleMax Recommended ConcentrationCausality & Tolerability Notes
Intravenous (IV) 0.9% NaCl (Saline) or 5% Dextrose5 - 10 mg/mLMaintains isotonicity to prevent hemolysis. Highly compatible with blood plasma; rapid systemic distribution [3].
Intraperitoneal (IP) 1X PBS (pH 7.2 - 7.4)10 - 15 mg/mLHCl salts can lower the pH of unbuffered solutions (pH < 4). PBS buffers the solution, preventing chemical peritonitis and erratic absorption.
Oral (PO) 0.5% Methylcellulose (MC) in DI Water>50 mg/mL (Suspension/Solution)MC provides ideal viscosity, preventing rapid settling of any un-dissolved particulates at high doses, ensuring accurate, homogeneous gavage dosing [4].

Mechanistic Pathways of In Vivo Absorption

Understanding the physiological journey of the compound dictates how we prepare the dose.

  • Oral (PO) Administration: When dosed via oral gavage, the formulation enters the highly acidic stomach (pH 1.5–3.0). Here, the HCl salt remains fully ionized, maximizing its dissolution rate. As gastric emptying transitions the dissolved drug into the alkaline environment of the small intestine (pH 6.0–7.4), an equilibrium is established between the ionized salt and the un-ionized free base. The lipophilic free base then rapidly permeates the enterocyte lipid bilayer via passive diffusion, entering the portal vein for hepatic first-pass evaluation[4].

  • Intravenous (IV) Administration: IV dosing bypasses absorption barriers, providing 100% bioavailability. The critical requirement here is preventing in vivo precipitation. Because the compound is an HCl salt, it remains highly soluble in the aqueous environment of the central compartment, minimizing the risk of micro-emboli.

PK_Pathway PO Oral Dosing (PO) 0.5% MC Vehicle Stomach Stomach (pH 1.5-3.0) Rapid API Dissolution PO->Stomach Intestine Intestine (pH 6.0-7.4) Salt ⇌ Free Base Stomach->Intestine Portal Portal Vein Hepatic First-Pass Intestine->Portal Systemic Systemic Circulation Central Compartment Portal->Systemic IV Intravenous (IV) 0.9% Saline Vehicle IV->Systemic Target Target Tissues (CNS / Peripheral) Systemic->Target

Systemic absorption and distribution pathways for PO versus IV administration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in Quality Control (QC) steps ensure that any formulation failure is detected before administration to the animal model, preserving in vivo data integrity.

Protocol A: Preparation of a 5 mg/mL IV/IP Dosing Solution (Buffered Saline)

Objective: Produce a sterile, isotonic, and pH-balanced solution for systemic injection.

  • API Weighing: Accurately weigh 5.0 mg of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride powder into a clean, static-free 2.0 mL glass vial.

  • Vehicle Addition: Add exactly 1.0 mL of sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Always add the vehicle to the API (not vice versa) to ensure the powder is immediately wetted, preventing aerosolization and loss of mass.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • QC Check 1 (Visual): Hold the vial against a dark background. The solution must be 100% transparent with no visible particulates.

  • QC Check 2 (pH): Spot 1 µL of the solution onto pH indicator paper. The pH should be between 6.5 and 7.4. If pH < 5.0, the buffering capacity of the PBS has been overwhelmed; titrate with 0.1 N NaOH in 2 µL increments.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert and minimizes non-specific binding of the lipophilic cyclobutane moiety, which is a known risk with Polyethersulfone (PES) or Nylon filters.

Protocol B: Preparation of a 20 mg/mL PO Dosing Suspension (0.5% MC)

Objective: Produce a homogeneous, viscous suspension/solution for oral gavage.

  • Vehicle Preparation: Prepare 0.5% (w/v) Methylcellulose (MC) in deionized water by heating 50% of the water volume to 80°C, dispersing the MC powder, and then adding the remaining 50% as cold water while stirring until clear and viscous.

  • API Wetting: Weigh 20.0 mg of the API into a glass mortar or vial.

  • Homogenization: Add 1.0 mL of the 0.5% MC vehicle incrementally (e.g., 200 µL at a time), triturating or vortexing continuously between additions.

  • QC Check (Homogeneity): Ensure there are no "fish-eyes" (clumps of unwetted powder). The formulation should be a uniform, milky suspension or a clear viscous solution (depending on the exact thermodynamic solubility limit at room temperature).

  • Dosing: Stir continuously on a magnetic plate during the in vivo dosing session to prevent any potential settling, ensuring every animal receives an exact mg/kg dose.

Formulation_Workflow Weigh 1. Weigh API (HCl Salt) Solvent 2. Add Vehicle (Aqueous Buffer) Weigh->Solvent Mix 3. Vortex/Sonicate (Ensure Clarity) Solvent->Mix Filter 4. Sterile Filter (0.22 µm PTFE) Mix->Filter Dose 5. In Vivo Dosing (Rodent Models) Filter->Dose

Step-by-step preclinical formulation workflow for aqueous dosing solutions.

References

  • Tong, X., Wang, J., Zheng, S., et al. "Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry." Analytical Chemistry, 2002. Available at:[Link]

  • Evotec. "Early Formulation Support for In Vivo PK, Efficacy & Early Tox Studies." Evotec Preclinical Development. Available at:[Link]

  • Li, D., et al. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics, ACS Publications, 2015. Available at:[Link]

Method

Application Note: Derivatization Strategies for 1-(4-Methoxyphenyl)cyclobutan-1-amine in Medicinal Chemistry

Introduction and Scaffold Rationale In contemporary medicinal chemistry, the 1-arylcyclobutan-1-amine motif is recognized as a privileged scaffold. Structurally related to the core of the monoamine reuptake inhibitor sib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scaffold Rationale

In contemporary medicinal chemistry, the 1-arylcyclobutan-1-amine motif is recognized as a privileged scaffold. Structurally related to the core of the monoamine reuptake inhibitor sibutramine [1], this motif provides a unique combination of conformational restriction and steric bulk. The specific building block 1-(4-Methoxyphenyl)cyclobutan-1-amine offers three distinct vectors for derivatization:

  • The Primary Amine: A basic, sterically hindered nucleophile suitable for modulating physicochemical properties (pKa, LogP) to optimize blood-brain barrier (BBB) penetration.

  • The Cyclobutane Ring: A conformationally locked sp³-rich system that dictates the spatial trajectory of the amine and aryl groups, minimizing entropic penalties upon target binding [2].

  • The 4-Methoxyphenyl Group: An electron-rich aromatic system featuring a masked phenol, enabling late-stage diversification via cross-coupling methodologies.

This application note provides field-proven, self-validating protocols for the derivatization of 1-(4-Methoxyphenyl)cyclobutan-1-amine, addressing the inherent steric challenges of the 1,1-disubstituted neopentyl-like center.

N-Alkylation via Reductive Amination

Mechanistic Causality

Direct SN2 alkylation of 1-(4-Methoxyphenyl)cyclobutan-1-amine with alkyl halides frequently results in poor yields, elimination byproducts, or uncontrolled over-alkylation (quaternary ammonium salt formation) due to the severe steric hindrance at the α-carbon. To achieve controlled mono- or di-alkylation, reductive amination is the method of choice. Utilizing Sodium triacetoxyborohydride (STAB) ensures a mild, selective reduction of the intermediate imine without reducing the parent aldehyde or ketone [3]. For highly hindered ketones, the addition of a Lewis acid such as Titanium(IV) isopropoxide (Ti(OPr-i)₄) is required to drive the initial condensation step.

ReductiveAmination A 1-(4-Methoxyphenyl) cyclobutan-1-amine C Imine Intermediate (Sterically Hindered) A->C Ti(OPr-i)4 or AcOH B Aldehyde / Ketone B->C Condensation D Secondary/Tertiary Amine Derivative C->D NaBH(OAc)3 (STAB)

Caption: Workflow for the reductive amination of sterically hindered 1-arylcyclobutan-1-amines.

Protocol: Synthesis of N-Alkyl Derivatives
  • Imine Formation: In an oven-dried flask under N₂, dissolve 1-(4-Methoxyphenyl)cyclobutan-1-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: For aldehydes, add glacial acetic acid (1.0 equiv). For sterically demanding ketones, add Ti(OPr-i)₄ (1.5 equiv) and stir at room temperature for 4–12 hours until imine formation is complete (monitor via LC-MS).

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, DCM/MeOH gradient).

Amide Bond Formation for Kinase and GPCR Targeting

Mechanistic Causality

Converting the basic amine (pKa ~9.5) to a neutral amide is a standard tactic to eliminate off-target hERG liability and introduce a directional hydrogen-bond donor/acceptor pair. Because the amine is attached to a fully substituted tertiary carbon, standard coupling reagents (e.g., EDC/HOBt) are often too slow, leading to epimerization of the carboxylic acid or reagent degradation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated here, as the 7-azabenzotriazole leaving group is highly reactive and accommodates sterically encumbered nucleophiles.

AmideCoupling Acid Carboxylic Acid HATU HATU / DIPEA (Activation) Acid->HATU ActiveEster Active Ester Intermediate HATU->ActiveEster Amide Target Amide (Neutral H-Bond Donor) ActiveEster->Amide Amine 1-(4-Methoxyphenyl) cyclobutan-1-amine Amine->Amide Nucleophilic Attack

Caption: HATU-mediated amide bond formation overcoming steric hindrance.

Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.15 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1-(4-Methoxyphenyl)cyclobutan-1-amine (1.0 equiv) to the activated mixture.

  • Heating (If necessary): If LC-MS indicates stalled conversion after 2 hours, heat the reaction to 50 °C. The cyclobutane ring is thermally stable under these conditions.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl (to remove DMF). Dry the organic phase and purify via column chromatography.

Late-Stage Aryl Functionalization via Demethylation

Mechanistic Causality

The 4-methoxy group is strategically positioned to act as a masked phenol. Cleavage of the methyl ether yields 4-(1-aminocyclobutyl)phenol. Crucially, the cyclobutane ring, unlike highly strained cyclopropanes, is stable to Lewis acidic ether cleavage conditions. The resulting phenol can be converted into an aryl triflate, serving as a versatile electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore Structure-Activity Relationships (SAR) on the aromatic ring.

ArylFunctionalization Methoxy 4-Methoxy Derivative Phenol 4-Phenol Intermediate Methoxy->Phenol BBr3, DCM -78°C to RT Triflate Aryl Triflate Phenol->Triflate Tf2O, Pyridine 0°C CrossCoupled Cross-Coupled Product Triflate->CrossCoupled Pd Catalyst Boronic Acid

Caption: Synthetic route for late-stage functionalization of the aryl ring via demethylation.

Protocol: BBr₃-Mediated Demethylation
  • Protection: Note: If the primary amine has not been converted to an amide or tertiary amine, it must be Boc-protected prior to this step to prevent complexation with Boron.

  • Cleavage: Dissolve the methoxy-substrate (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -78 °C under N₂.

  • Reagent Addition: Add Boron tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench: Carefully cool the reaction back to 0 °C and quench dropwise with methanol, followed by water.

  • Isolation: Adjust the pH to ~7 using saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield the phenol intermediate, ready for triflation.

Physicochemical Property Profiling

Derivatization of the 1-(4-Methoxyphenyl)cyclobutan-1-amine scaffold predictably alters its physicochemical profile. The table below summarizes the expected shifts in key medicinal chemistry metrics to guide rational drug design.

Derivative TypeRepresentative StructureExpected ΔLogPExpected ΔPSA (Ų)Primary MedChem Rationale
Parent Scaffold 1-(4-Methoxyphenyl)cyclobutan-1-amineBaseline (~2.1)26.0Starting building block
N-Alkyl (Secondary) N-Methyl derivative+0.3 to +0.5-14.0Enhance BBB penetration, prevent rapid MAO metabolism
N-Acyl (Amide) N-Acetyl derivative+0.5 to +1.0+3.1Neutralize basicity, create H-bond donor/acceptor
Aryl Phenol 4-(1-Aminocyclobutyl)phenol-0.4 to -0.6+20.2Introduce H-bond donor, prepare for cross-coupling

References

  • Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2589. Available at:[Link]

  • Feng, S., et al. (2019). Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. ACS Catalysis, 9(11), 10110-10117. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Technical Support Center: Troubleshooting & Yield Optimization for 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Synthesis Welcome to the Technical Support Center. The synthesis of 1-arylcyclobutanamines, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Synthesis

Welcome to the Technical Support Center. The synthesis of 1-arylcyclobutanamines, particularly 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, is a critical workflow in the development of neuroactive and metabolic pharmaceutical building blocks. While the three-stage route (cycloalkylation hydrolysis rearrangement) appears straightforward on paper, researchers frequently encounter severe yield bottlenecks due to steric hindrance, competing elimination reactions, and isolation challenges.

This guide provides field-proven, stage-by-stage troubleshooting, optimized protocols, and the mechanistic causality behind each experimental adjustment to ensure a self-validating and high-yielding synthesis.

Part 1: Optimized Workflow Visualization

SynthesisOptimization cluster_stage1 Stage 1: Cycloalkylation cluster_stage2 Stage 2: Hydrolysis cluster_stage3 Stage 3: Amine Formation SM 4-Methoxyphenylacetonitrile + 1,3-Dibromopropane Step1 PTC Conditions (50% NaOH, TBAB, Toluene) SM->Step1 Int1 1-(4-Methoxyphenyl) cyclobutanecarbonitrile Step1->Int1 Resolves mono-alkylation Step2 High-Temp Basic Hydrolysis (KOH, Ethylene Glycol, 150°C) Int1->Step2 Int2 1-(4-Methoxyphenyl) cyclobutanecarboxylic acid Step2->Int2 Overcomes steric hindrance Step3 Modified Curtius Rearrangement (DPPA, Et3N, t-BuOH) Int2->Step3 Int3 Boc-Protected Amine Step3->Int3 Prevents urea byproducts Step4 Anhydrous Deprotection (4M HCl in Dioxane) Int3->Step4 Product 1-(4-Methoxyphenyl)cyclobutan- 1-amine hydrochloride Step4->Product Prevents aqueous yield loss

Optimized synthetic workflow for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride.

Part 2: Stage-by-Stage Troubleshooting & FAQs

Stage 1: Cycloalkylation (Nitrile Formation)

Q: Why am I getting a high percentage of uncyclized mono-alkylated product and allyl bromide byproducts? Cause: Using sodium hydride (NaH) in THF often leads to incomplete double-alkylation. Furthermore, strongly basic but poorly solvated conditions promote the E2 elimination of 1,3-dibromopropane into allyl bromide rather than the desired intramolecular SN​2 cyclization. Solution: Transition to Phase Transfer Catalysis (PTC) [1]. Using a biphasic system of 50% aqueous NaOH and toluene with Tetrabutylammonium bromide (TBAB) keeps the unreacted species in the organic layer while the hydroxide acts exclusively at the micellar interface. This drastically reduces E2 elimination and forces the cyclization to completion.

Stage 2: Nitrile Hydrolysis

Q: Standard basic hydrolysis (NaOH/EtOH at reflux) is yielding <10% of the carboxylic acid. How can I drive this reaction? Cause: The nitrile carbon in 1-(4-methoxyphenyl)cyclobutanecarbonitrile is attached to a quaternary center. This neopentyl-like steric hindrance severely restricts the trajectory of incoming hydroxide nucleophiles. Ethanol's boiling point (78°C) cannot provide sufficient thermal energy to overcome this immense activation barrier. Solution: Switch to KOH in Ethylene Glycol . Ethylene glycol allows the reaction to be safely heated to 150–160°C while maintaining excellent solvation of the hydroxide ion, driving the hydrolysis to 85%+ yield.

Stage 3: Rearrangement to the Amine

Q: I am losing significant yield converting the amide/acid to the amine. Should I use the Hofmann or Curtius rearrangement? Cause: The Hofmann rearrangement (NaOCl/NaOH) on sterically hindered systems frequently stalls or generates complex mixtures of ureas and dehydrated nitriles. Traditional Curtius rearrangements using sodium azide ( NaN3​ ) require the isolation of explosive acyl azides[2]. Solution: Utilize the Yamada-Curtius Rearrangement using Diphenylphosphoryl azide (DPPA)[3]. DPPA safely converts the carboxylic acid directly to an acyl azide in situ. By running the reaction in t -butanol, the resulting isocyanate is immediately trapped to form a highly stable, lipophilic Boc-protected amine[4][5].

Stage 4: Salt Formation

Q: My final yield drops during the isolation of the hydrochloride salt. What is going wrong? Cause: The free base of 1-(4-methoxyphenyl)cyclobutan-1-amine is moderately water-soluble, and standard aqueous HCl extractions lead to significant product loss in the aqueous phase. Solution: Perform an anhydrous deprotection . Isolate the Boc-amine intermediate (which is highly lipophilic and easy to purify), and cleave the Boc group using 4M HCl in anhydrous dioxane. The final hydrochloride salt will precipitate cleanly out of the organic solution, requiring only filtration.

Part 3: Quantitative Data Summary

The table below summarizes the yield improvements achieved by transitioning from conventional methods to the optimized protocols described in this guide.

Reaction StageConventional ConditionYield (%)Optimized ConditionYield (%)Key Improvement Factor
1. Cycloalkylation NaH, THF, 0°C to RT45 - 55%50% NaOH, TBAB, Toluene, 80°C82 - 88% PTC avoids E2 elimination of dibromide; enhances interfacial mixing.
2. Nitrile Hydrolysis NaOH, EtOH/H2O, Reflux< 10%KOH, Ethylene Glycol, 150°C75 - 85% High boiling solvent provides thermal energy to overcome steric hindrance.
3. Amine Formation NaOCl, NaOH (Hofmann)30 - 40%DPPA, Et 3​ N, t -BuOH (Curtius)85 - 90% Avoids urea byproducts; safe, one-pot Boc protection via isocyanate trapping.
4. Salt Formation HCl (aq), extraction60 - 70%4M HCl in Dioxane, precipitation> 95% Anhydrous conditions completely prevent product loss in the aqueous phase.

Part 4: Detailed Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Cycloalkylation

Objective: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 4-methoxyphenylacetonitrile (1.0 eq, 50 mmol) and 1,3-dibromopropane (1.2 eq, 60 mmol) in toluene (150 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 2.5 mmol).

  • Base Addition: Cool the mixture to 10°C. Slowly add 50% w/w aqueous NaOH (4.0 eq, 200 mmol) dropwise over 30 minutes to manage the mild exotherm.

  • Heating: Attach a reflux condenser and heat the vigorously stirred biphasic mixture to 80°C for 6 hours.

  • Self-Validation Check: Stop stirring and allow the layers to separate. Spot the upper organic layer on a TLC plate (Hexanes:EtOAc 9:1). The starting nitrile ( Rf​ ~0.3) should be completely consumed, replaced by a single non-polar spot ( Rf​ ~0.5).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with ethyl acetate (2 x 100 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude cyclobutanecarbonitrile.

Protocol B: High-Temperature Basic Hydrolysis

Objective: Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid

  • Setup: Transfer the crude nitrile (approx. 40 mmol) to a heavy-walled flask. Add ethylene glycol (80 mL) and Potassium Hydroxide (KOH) pellets (5.0 eq, 200 mmol).

  • Hydrolysis: Heat the mixture to 150°C under a nitrogen atmosphere for 24 hours.

  • Self-Validation Check: Hold a piece of damp universal pH indicator paper over the top of the reflux condenser. The evolution of ammonia gas ( NH3​ ) will turn the paper dark blue. The reaction is complete when gas evolution ceases.

  • Workup: Cool the dark mixture to room temperature and dilute with ice water (200 mL). Extract once with diethyl ether (50 mL) to remove unreacted non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 2. The carboxylic acid will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Modified Curtius Rearrangement & Anhydrous Salt Formation

Objective: Synthesis of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

  • Boc-Protection (Curtius): Dissolve the carboxylic acid (1.0 eq, 30 mmol) in anhydrous t -butanol (60 mL). Add Triethylamine ( Et3​N ) (1.2 eq, 36 mmol) and Diphenylphosphoryl azide (DPPA) (1.1 eq, 33 mmol)[3][4].

  • Rearrangement: Heat the mixture to 90°C for 8 hours.

    • Self-Validation Check: Addition of DPPA followed by heating will trigger immediate, steady nitrogen gas ( N2​ ) evolution[2]. The cessation of bubbling indicates the complete conversion of the acyl azide to the isocyanate, which is subsequently trapped by t -butanol.

  • Intermediate Isolation: Concentrate the mixture to remove t -butanol. Dissolve the residue in EtOAc, wash with 5% citric acid, saturated NaHCO3​ , and brine. Concentrate and pass through a short silica plug (Hexanes:EtOAc 8:2) to remove phosphorus byproducts.

  • Anhydrous Deprotection: Dissolve the purified Boc-amine in anhydrous dichloromethane (30 mL). Place in an ice bath and slowly add 4M HCl in Dioxane (10 equivalents).

  • Final Isolation: Stir at room temperature for 2 hours. The target 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride will precipitate as a pristine white crystalline solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation hurdles with complex synthetic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation hurdles with complex synthetic molecules.

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly valuable compound in drug discovery, but its structural dichotomy—a polar amine hydrochloride salt coupled with a highly lipophilic 4-methoxyphenyl cyclobutane core—often leads to unpredictable behavior in aqueous media. This guide is designed to explain the physicochemical causality behind these issues and provide self-validating protocols to keep your assays running smoothly.

Quantitative Formulation Profiles

Before diving into the troubleshooting steps, reference this data summary to select the appropriate solubilization strategy for your specific experimental needs.

Formulation StrategyExcipient / Co-SolventMax Achievable Concentration24h StabilityBiological Application
Direct Aqueous ddH₂O (pH 5.0)~5.0 mg/mLHighAnalytical / Chemical assays
Physiological Buffer PBS (pH 7.4)< 0.1 mg/mLLow (Precipitates)Not recommended
Co-Solvent System 5% DMSO / 5% PEG400~10.0 mg/mLMediumIn vitro cell assays
Host-Guest Complex 20% w/v HP-β-CD> 50.0 mg/mLHighIn vivo animal dosing
FAQ 1: Why does my compound precipitate in PBS despite being a water-soluble HCl salt?

The Causality: It is a common misconception that all hydrochloride salts guarantee universal aqueous solubility. When you dissolve 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl in Phosphate-Buffered Saline (PBS) or simulated gastric fluids, you are introducing it to a high-chloride environment (~137 mM NaCl). According to Le Chatelier’s principle, this excess chloride shifts the equilibrium, forcing the dissolved amine-HCl back into its crystalline solid state—a phenomenon known as the common ion effect [1].

Furthermore, the compound is subject to pH-dependent free-base precipitation . At physiological pH (7.4), a fraction of the amine becomes deprotonated. Stripped of its ionic charge, the hydrophobic bulk of the 4-methoxyphenyl group rapidly drives aggregation[2].

PrecipitationLogic Start 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl in Aqueous Media Cond1 High Chloride Buffer (e.g., PBS, Saline) Start->Cond1 Cond2 Alkaline Media (pH > 7.5) Start->Cond2 Prob1 Common Ion Effect (HCl Salt Precipitation) Cond1->Prob1 Prob2 Free Base Precipitation (Deprotonation) Cond2->Prob2 Sol1 Use Low-Chloride Buffer (e.g., HEPES, Acetate) Prob1->Sol1 Mitigation Sol2 HP-β-CD Complexation (Shields Lipophilic Core) Prob2->Sol2 Mitigation

Caption: Logical decision tree for diagnosing and resolving amine hydrochloride precipitation.

The Solution: Avoid standard PBS. Instead, use low-chloride biological buffers like HEPES or Tris-acetate, and maintain the pH slightly acidic (pH 6.0 - 6.5) if your assay tolerates it.

FAQ 2: How do I prepare a stable aqueous stock for in vitro assays without solvent toxicity?

The Causality: For cell-based assays, you cannot use highly acidic media, nor can you exceed 0.1% - 0.5% DMSO without causing cellular toxicity. To bridge the polarity gap between the lipophilic molecule and the aqueous assay media, you must utilize a step-down co-solvent dilution strategy. By using PEG400 as an intermediate surfactant, you prevent the "solvent shock" that causes rapid nucleation when a pure DMSO stock hits water.

Self-Validating Protocol: Step-Down Co-Solvent Dilution

  • Primary Stock: Weigh the API and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock.

    • Validation Check: The solution must be optically clear. If cloudy, warm gently to 37°C.

  • Intermediate Transition: Dilute the master stock 1:5 into a mixture of 50% DMSO / 50% PEG400 to yield a 10 mM intermediate stock.

  • Aqueous Integration: While vigorously vortexing your final aqueous buffer (e.g., HEPES pH 7.0), add the intermediate stock dropwise to reach your final assay concentration (e.g., 10 µM).

    • Validation Check (The Self-Validating Step): Measure the Optical Density at 600 nm (OD600) of the final solution. An OD600 < 0.02 confirms true solvation. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates, meaning your dropwise addition was too fast.

FAQ 3: How can I achieve high-concentration formulations for in vivo dosing?

The Causality: Animal dosing (e.g., IV or PO) requires high concentrations (often >10 mg/mL) in strictly aqueous, biocompatible vehicles. The most authoritative method to achieve this is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 4-methoxyphenyl ring, while its hydrophilic exterior ensures massive aqueous solubility, bypassing both the common ion effect and pH-dependent precipitation entirely[3].

CDWorkflow Step1 Prepare 20% w/v HP-β-CD in ddH2O Step2 Add API Powder Incrementally Step1->Step2 Step3 Sonicate 15 min & Stir 2 hrs Step2->Step3 Step4 Centrifuge (10,000 x g) Step3->Step4 Step5 Clear Supernatant (Validated Complex) Step4->Step5 No Pellet

Caption: Step-by-step workflow for generating and validating HP-β-CD inclusion complexes.

Self-Validating Protocol: Cyclodextrin Complexation

  • Vehicle Preparation: Dissolve HP-β-CD in sterile ddH₂O to a final concentration of 20% (w/v). Stir until completely transparent.

  • API Addition: Weigh the required amount of 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl to achieve your target concentration (e.g., 20 mg/mL). Add the powder incrementally to the stirring HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes to break up macroscopic aggregates, then stir continuously at room temperature for 2 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Validation Check (The Self-Validating Step): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

    • Pass: A perfectly clear supernatant with no visible pellet confirms 100% molecular inclusion.

    • Fail: A white pellet indicates uncomplexed API. If this occurs, increase the HP-β-CD concentration to 30% or slightly reduce the API load.

References
  • Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. URL:[Link]

  • Williams, H. D., et al. (2017). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms. Crystal Growth & Design (ACS Publications). URL:[Link]

  • Yurtdaş-Kırımlıoğlu, G., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (MDPI). URL:[Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride . As a primary amine attached to a cyclobutane ring and stabilized as a hydrochloride salt, this compound is a highly valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride .

As a primary amine attached to a cyclobutane ring and stabilized as a hydrochloride salt, this compound is a highly valuable building block in medicinal chemistry. However, its specific structural features—namely the electron-rich methoxyphenyl group and the hygroscopic chloride counterion—make it susceptible to environmental degradation if stored improperly.

This guide provides researchers and drug development professionals with field-proven troubleshooting, causality-based explanations, and self-validating protocols to ensure the integrity of your chemical inventory [1].

I. Quantitative Storage Parameters

To prevent degradation, baseline storage conditions must strictly control moisture, oxygen, and thermal energy. Below is the standardized matrix for maintaining the stability of cyclobutanamine hydrochlorides [2].

ParameterIdeal ConditionAcceptable RangeMechanistic Rationale
Temperature 2–8°C< 15°CMinimizes thermal degradation and slows oxidation kinetics.
Atmosphere Argon (Ar)Nitrogen (N₂)Displaces ambient oxygen to prevent autoxidation of the aromatic ring.
Light Exposure Dark (0 Lux)Amber GlassPrevents UV-catalyzed radical initiation.
Humidity < 10% RHDesiccatedPrevents hygroscopic deliquescence driven by the chloride anion.

II. Troubleshooting & FAQs

Q1: My powder has transformed into a sticky, gummy solid. Is the compound permanently degraded? Causality: Amine hydrochlorides are inherently hygroscopic [1]. The chloride counterion possesses a high charge density and readily forms strong hydrogen bonds with atmospheric water vapor. This drives the thermodynamic absorption of moisture until the salt dissolves in its own absorbed water—a process known as deliquescence. While the covalent structure of the 1-(4-Methoxyphenyl)cyclobutan-1-amine molecule is likely intact, the physical form is compromised, which will drastically skew your molarity calculations during assay preparation. Action: Do not use the gummy solid directly. Follow Workflow 2 below to desiccate and recover the compound.

Q2: The compound has developed a yellow or brown tint. What causes this, and can I still use it? Causality: The 4-methoxyphenyl moiety is an electron-rich aromatic system. The oxygen atom of the methoxy group donates electron density into the phenyl ring via p−π resonance. This lowers the oxidation potential of the ring, making it highly susceptible to autoxidation by ambient triplet oxygen or radical species when exposed to UV/visible light. This oxidative degradation generates colored quinone-like byproducts [3]. Action: If the discoloration is faint, it may still be usable for early-stage synthesis, but analytical purity (LC-MS/NMR) should be verified. If the discoloration is severe, the batch must be discarded or purified via recrystallization.

Q3: Can I prepare a master stock solution in DMSO and store it at -20°C for high-throughput screening? Causality: While the compound is stable in anhydrous DMSO for short periods, repeated freeze-thaw cycles introduce microscopic moisture condensation into the vial. Furthermore, primary amines can react with DMSO degradation products (such as dimethyl sulfide and formaldehyde) over extended periods, leading to unintended methylation or formylation. Action: Avoid master stocks. Instead, use Workflow 1 to create single-use dry aliquots.

III. Logical Relationships: Degradation & Intervention

The following diagram maps the exact mechanisms by which environmental stressors compromise 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, alongside the targeted storage interventions required to block them.

StoragePathways API 1-(4-Methoxyphenyl) cyclobutan-1-amine HCl H2O Atmospheric Moisture API->H2O Exposed to O2_UV Oxygen & UV Light API->O2_UV Exposed to Hygro Hygroscopic Uptake (Cl⁻ H-Bonding) H2O->Hygro Oxid Aromatic Ring Autoxidation O2_UV->Oxid Caking Deliquescence & Caking Hygro->Caking Discolor Discoloration (Yellow/Brown) Oxid->Discolor Desiccator Desiccator / Argon Desiccator->H2O Blocks AmberVial Amber Vial / < 15°C AmberVial->O2_UV Blocks

Fig 1. Degradation pathways of the compound and targeted storage interventions.

IV. Standardized Experimental Workflows

To ensure absolute trustworthiness in your chemical handling, the following protocols are designed as self-validating systems.

Workflow 1: Aliquoting and Inert Gas Blanketing

Purpose: To divide bulk powder into single-use vials without introducing moisture or oxygen.

  • Equilibration: Remove the primary bulk vial from 2-8°C storage and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder.

  • Transfer: Rapidly weigh the desired single-use amounts (e.g., 5 mg) into individual amber glass vials using an analytical balance.

  • Blanketing: Insert a clean needle attached to a low-pressure Argon line into the headspace of the vial. Purge with a gentle stream of Argon gas for 5–10 seconds. Argon is heavier than air and will effectively displace the oxygen.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the junction tightly with Parafilm.

  • Storage: Store the aliquots in a secondary container with indicating Drierite (desiccant) at 2-8°C.

Workflow 2: Desiccation and Recovery of Moisture-Compromised Salt

Purpose: To rescue compound that has deliquesced into a gummy solid and validate the removal of all unbound water.

  • Taring: Accurately weigh an empty, clean, vacuum-safe glass vial. Record this tare weight ( Wtare​ ).

  • Transfer: Transfer the gummy 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride into the tared vial.

  • Primary Desiccation: Place the open vial inside a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel.

  • Vacuum Application: Apply high vacuum (< 1 mbar) for 24 hours at room temperature.

  • Self-Validation (Constant Mass): Remove the vial, blanket with Argon, and weigh it ( W1​ ). Return it to the vacuum desiccator for another 12 hours, then weigh again ( W2​ ).

    • Validation Check: If W1​−W2​<0.1 mg , constant mass has been achieved. This mathematically proves that all atmospheric moisture has been stripped from the chloride counterion, and the powder is ready for accurate molarity calculations.

V. References

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

This guide provides a comprehensive, in-depth approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the basic compound 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride. As...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth approach to diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing for the basic compound 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride. As a primary amine, this compound is particularly susceptible to secondary interactions with silica-based stationary phases, leading to asymmetrical peaks that compromise resolution, accuracy, and quantification.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges encountered by researchers in the field.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a tailing peak for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride. What exactly is peak tailing and why is it a problem?

Peak tailing refers to a distortion where the latter half of a chromatographic peak is drawn out, resulting in an asymmetrical shape.[3] In a perfect, or Gaussian, peak, the shape is symmetrical. We quantify this asymmetry using the Tailing Factor (T) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although some assays may accept up to 1.5.[4]

Why it's a problem:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate separation and identification difficult.

  • Inaccurate Integration: The drawn-out tail makes it challenging for chromatography data systems to determine the precise start and end of the peak, leading to inconsistent and inaccurate area measurements and, therefore, incorrect quantification.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

FAQ 2: What is the primary cause of peak tailing for a basic compound like this?

The most common culprit is a secondary retention mechanism involving interaction with the stationary phase.[4][5] While the primary, desired retention mechanism in reversed-phase chromatography is hydrophobic interaction, basic compounds like 1-(4-Methoxyphenyl)cyclobutan-1-amine are prone to strong ionic interactions with the silica backbone of the column packing material.

Here's the mechanism:

  • Analyte State: As an amine, your compound is basic. In typical reversed-phase mobile phases (pH 3-7), the amine group is protonated, carrying a positive charge (R-NH3+).[6]

  • Stationary Phase State: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[3]

  • Secondary Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites. This strong ionic interaction holds the analyte back longer than the intended hydrophobic mechanism, resulting in a tailing peak.[7]

cluster_0 Mechanism of Silanol Interaction Analyte Protonated Amine (R-NH3+) Analyte Silanol Deprotonated Silanol (Si-O⁻) on Stationary Phase Analyte->Silanol Strong Ionic Attraction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik Technologies Inc.. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 1-(4-Methoxyphenyl)cyclobutanaMine hcl — Chemical Substance Information. NextSDS. [Link]

Sources

Troubleshooting

Removing organic impurities from 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride batches

Welcome to the Process Chemistry Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis and purification of 1-(4-Methoxyphenyl)cyclobutan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis and purification of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride[1] (freebase CAS: 1017387-07-3[2]).

While modern catalytic approaches, such as the enantioselective CuH-catalyzed hydroamination of strained cyclobutenes, offer elegant pathways to 1-arylcyclobutylamines[3], bulk batch synthesis typically relies on a classical route. This involves the alkylation of 4-methoxyphenylacetonitrile to form 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile[4], hydrolysis to the primary amide, and a subsequent Hofmann rearrangement. Understanding the mechanistic pitfalls of this route is critical for designing effective purification strategies.

Mechanistic Origins of Organic Impurities

The primary source of organic impurities in this workflow stems from the kinetics of the Hofmann rearrangement. When the primary amide is treated with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH), it forms an isocyanate intermediate. If the hydrolysis of this isocyanate is outpaced by its reaction with the newly formed target amine, a highly lipophilic symmetrical urea dimer is generated.

Hofmann_Pathway Amide Primary Amide (Starting Material) NChloro N-Chloroamide Amide->NChloro NaOCl / NaOH Isocyanate Isocyanate Intermediate NChloro->Isocyanate Rearrangement (-Cl⁻) Amine Target Amine (Desired Product) Isocyanate->Amine Hydrolysis (H₂O) (-CO₂) Urea Symmetrical Urea Dimer (Organic Impurity) Isocyanate->Urea Reaction with Target Amine (High Conc. / Low H₂O)

Fig 1. Hofmann rearrangement pathway illustrating the formation of the target amine and urea dimer.

Quantitative Impurity Profiling

To effectively remove impurities, we must exploit their physicochemical differences. Below is a quantitative summary of the typical organic impurity profile found in crude batches prior to targeted purification.

Impurity / AnalyteTypical Batch % (Crude)Est. LogPpKaPrimary Removal Strategy
Target Amine HCl [1]85.0 - 90.0%2.1 (Freebase)~ 9.5N/A (Product isolation)
Nitrile Intermediate [4]2.0 - 5.0%3.4N/AAcid-base extraction (pH < 2)
Amide Intermediate 3.0 - 8.0%1.8N/AAqueous washing / Recrystallization
Urea Dimer 1.0 - 4.0%4.5N/AHot filtration / Organic partitioning

Frequently Asked Questions (Troubleshooting)

Q1: My final API batch shows significant contamination with the urea dimer. How do I prevent and remove this?

  • Causality: The urea dimer forms when the intermediate isocyanate reacts with the nucleophilic free amine instead of water. This side-reaction is heavily favored by high substrate concentrations and insufficient hydroxide equivalents during the Hofmann rearrangement.

  • Solution: Prevention: Dilute the reaction mixture and ensure the amide is added rapidly to a pre-cooled, highly basic NaOCl solution to force immediate hydrolysis. Removal: Exploit the dimer's extremely low solubility in aqueous acid. During the final salt formation, the urea dimer remains un-ionized. Hot filtration of the crude aqueous acidic mixture prior to crystallization will mechanically remove the bulk of this impurity.

Q2: I am detecting unreacted 1-(4-methoxyphenyl)cyclobutane-1-carbonitrile in my HPLC chromatogram. Why didn't the standard acid wash remove it?

  • Causality: The nitrile intermediate[4] is highly lipophilic (LogP ~3.4). If the aqueous acid wash is performed at a pH that is too high (e.g., pH 4-5), a fraction of the target amine remains as a freebase. This freebase acts as a surfactant/co-solvent, pulling the lipophilic nitrile into the aqueous product phase.

  • Solution: Strict pH control is mandatory. Ensure the aqueous phase is acidified to pH < 2 using 6M HCl. This fully protonates the cyclobutylamine, maximizing its hydrophilicity and forcefully excluding the neutral nitrile into the organic waste phase (e.g., MTBE or Toluene).

Q3: What is the optimal solvent system for recrystallizing the hydrochloride salt?

  • Causality: The HCl salt is highly polar at the amine terminus but contains a bulky, lipophilic 4-methoxyphenylcyclobutane core. It requires a solvent system that balances solvation of the lipophilic core with the ionic lattice.

  • Solution: An Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) solvent-antisolvent system is ideal. IPA dissolves the salt at reflux, while MTBE acts as an antisolvent to crash out the purified product upon controlled cooling, leaving structurally related (but neutral) organic impurities dissolved in the mother liquor.

Validated Purification Workflows

To guarantee high purity, the purification process must be a self-validating system —meaning the progression to the next step is dictated by real-time analytical checkpoints rather than blind assumptions.

Purification_Workflow Crude Crude HCl Salt Batch (Contains Neutrals & Urea) Freebase Basification (pH > 12) Extract with MTBE Crude->Freebase Aq1 Aqueous Waste (Inorganic Salts) Freebase->Aq1 Separation Org1 Organic Phase (Amine + Neutral Impurities) Freebase->Org1 Separation AcidWash Acidification (pH < 2) Extract with Water Org1->AcidWash Org2 Organic Waste (Nitrile, Amide, Urea) AcidWash->Org2 Separation Aq2 Aqueous Phase (Pure Amine HCl) AcidWash->Aq2 Separation

Fig 2. Acid-base extraction workflow for isolating the amine from neutral organic impurities.

Protocol A: Self-Validating Acid-Base Extraction

This protocol isolates the basic amine from neutral impurities (nitrile, amide, urea).

  • Initial Suspension: Suspend the crude 1-(4-methoxyphenyl)cyclobutan-1-amine batch in Deionized (DI) water (10 volumes) and MTBE (10 volumes).

  • Basification: Slowly add 20% NaOH (aq) under vigorous stirring until the aqueous phase reaches pH > 12 .

    • Validation Checkpoint: Spot the aqueous phase on a TLC plate (UV 254 nm). There should be no UV-active material remaining in the aqueous phase. If spots are present, add more MTBE and stir for 15 minutes.

  • Phase Separation: Separate the layers. Discard the aqueous waste (contains inorganic salts and water-soluble degradation products). Retain the organic phase (contains the freebase amine and neutral organic impurities).

  • Acidification: Add fresh DI water (10 volumes) to the organic phase. Slowly add 6M HCl under vigorous stirring until the aqueous phase reaches pH < 2 .

    • Validation Checkpoint: Sample both phases for HPLC. The organic phase must show the complete absence of the target amine peak, containing only the nitrile/amide/urea impurities. The aqueous phase must contain the pure amine.

  • Recovery: Separate the layers. Discard the organic waste. Lyophilize or carefully concentrate the aqueous phase under reduced pressure to recover the purified 1-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride.

Protocol B: Solvent/Antisolvent Recrystallization

This protocol removes trace organic impurities and establishes the final crystalline form.

  • Dissolution: Suspend the recovered HCl salt in a minimum amount of boiling Isopropanol (approx. 3-5 volumes). Stir until complete dissolution is achieved.

  • Hot Filtration: Polish filter the boiling solution through a pre-warmed sintered glass funnel.

    • Causality: This physically removes any trace urea dimer that managed to carry over, as it is highly insoluble in IPA even at reflux.

  • Antisolvent Addition: Maintain the filtrate at 60°C. Dropwise, add MTBE (antisolvent) until the solution becomes faintly turbid (the cloud point). Add just enough IPA (1-2 drops) to clear the turbidity.

  • Controlled Cooling: Seed the solution (if pure seed crystals are available) and cool the vessel at a strictly controlled rate of 10°C per hour down to 0-5°C.

    • Causality: Rapid crash-cooling traps mother liquor and dissolved impurities within the crystal lattice. Slow cooling ensures a highly ordered, pure crystalline matrix.

  • Isolation: Filter the resulting crystals, wash with 2 volumes of ice-cold MTBE, and dry under vacuum at 40°C to constant weight.

References

  • American Elements. "1-(4-methoxyphenyl)cyclobutan-1-amine | CAS 1017387-07-3." American Elements Catalog. Available at: [Link]

  • Global Labor. "1-(4-methoxyphenyl)cyclobutane-1-carbonitrile." Global Labor Products. Available at: [Link]

  • Dong, Y., et al. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." ACS Catalysis, American Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-Arylcyclobutan-1-amine Scaffolds: 4-Methoxy vs. 4-Chloro Derivatives

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block is the foundational step in rational drug design. The 1-arylcyclobutan-1-amine scaffold is a privileged structure, historical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block is the foundational step in rational drug design. The 1-arylcyclobutan-1-amine scaffold is a privileged structure, historically leveraged in the development of monoamine reuptake inhibitors (such as sibutramine analogs) and NMDA receptor modulators. The cyclobutane ring imposes a rigid conformational restriction that forces the amine and aryl groups into specific vectors, optimizing target binding affinity.

However, the choice of substitution on the phenyl ring—specifically between a 4-methoxy (-OMe) and a 4-chloro (-Cl) group—fundamentally alters the electronic landscape, lipophilicity, and metabolic fate of the resulting active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride and 1-(4-chlorophenyl)cyclobutan-1-amine to guide your synthetic and pharmacological workflows.

Physicochemical and Electronic Profiling

The physicochemical properties of these two scaffolds dictate their behavior in both synthetic coupling reactions and biological systems. The electron-donating nature of the methoxy group contrasts sharply with the electron-withdrawing nature of the chloro group, directly impacting the electron density of the aromatic system.

Table 1: Quantitative Structural Comparison
Property1-(4-Methoxyphenyl)cyclobutan-1-amine HCl1-(4-Chlorophenyl)cyclobutan-1-amine HCl
CAS Number 1228879-06-81[1]1228878-71-42[2]
Molecular Formula C11H16ClNOC10H13Cl2N
Molecular Weight 213.70 g/mol 218.12 g/mol [2]
Hammett Constant (σ_p) -0.27 (Electron Donating)+0.23 (Electron Withdrawing)
Primary Metabolic Liability High (Phase I O-Demethylation)Low (Steric/Electronic Shielding)
Target Application Profile Peripheral targets, Prodrug strategiesCNS targets, Long t1/2​ APIs

Note: The free base form of the methoxy derivative (CAS 1017387-07-3) has a molecular weight of 177.25 g/mol , as cataloged by3[3]. Both compounds are typically handled as hydrochloride salts to prevent amine oxidation and improve shelf stability.

Pharmacological & Metabolic Implications

The structural divergence at the para-position of the phenyl ring creates two distinct pharmacological trajectories:

  • The 4-Methoxy Advantage/Liability: The -OMe group is highly susceptible to Phase I metabolism via CYP2D6 and CYP3A4, leading to rapid O-demethylation. This forms a phenolic metabolite, which is subsequently cleared via Phase II glucuronidation. While this reduces the biological half-life ( t1/2​ ), it is an excellent strategy for designing soft drugs or prodrugs where rapid systemic clearance is desired to prevent off-target toxicity.

  • The 4-Chloro Advantage/Liability: Halogenation at the para-position is a classic medicinal chemistry tactic to block enzymatic hydroxylation. The 1-(4-chlorophenyl) analog exhibits profound metabolic stability. Furthermore, the lipophilic nature of the chlorine atom enhances Blood-Brain Barrier (BBB) penetration, making this scaffold the superior choice for Central Nervous System (CNS) indications. However, it carries a higher risk of bioaccumulation and requires rigorous toxicity screening, as noted in its GHS hazard classifications for acute toxicity4[4].

Scaffold Selection Workflow

G A 1-Arylcyclobutan-1-amine B 4-Methoxy (-OMe) A->B Select for Peripheral C 4-Chloro (-Cl) A->C Select for CNS D CYP450 Demethylation B->D Phase I Metabolism E Metabolic Stability C->E Blocked p-Hydroxylation F High Clearance D->F Rapid Excretion G CNS Penetration E->G Sustained Half-life

Decision matrix for 1-arylcyclobutan-1-amine scaffold selection based on metabolic fate.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data during library synthesis and biological evaluation, the following protocols have been designed as self-validating systems. They include internal causality checks to prevent false positives or wasted reagents.

Protocol A: Parallel Amidation for SAR Library Generation

Objective: Synthesize amide derivatives using the highly sterically hindered 1-arylcyclobutan-1-amine core. Causality: The steric bulk of the cyclobutane ring severely hinders nucleophilic attack by the primary amine. Standard coupling reagents (like EDC/NHS) will fail or yield <20%. Highly reactive uronium salts (HATU) must be used to overcome this activation energy barrier.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: DIPEA deprotonates the acid, allowing HATU to form the highly reactive 7-aza-HOBt active ester.

  • Validation Check 1: Stir for 15 minutes at room temperature. Take a 1 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. Do not proceed unless the chromatogram confirms >95% conversion to the active ester.

  • Coupling: Add 1.1 eq of either 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl or 1-(4-chlorophenyl)cyclobutan-1-amine HCl.

    • Causality: The excess DIPEA from Step 1 serves a dual purpose by neutralizing the hydrochloride salt of the amine in situ, liberating the free nucleophile.

  • Validation Check 2: Stir at RT for 2 hours. Analyze via LC-MS. The system is self-validating: if unreacted amine >5% remains, the steric hindrance is dominating. Corrective action: Heat the reaction block to 40°C for 1 hour.

  • Workup: Quench with H2​O , extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

Objective: Quantify the intrinsic clearance ( CLint​ ) differences driven by the -OMe vs -Cl substitution. Causality: Measuring the depletion rate of the parent compound in Human Liver Microsomes (HLM) isolates the variable of Phase I CYP450 metabolism.

  • Preparation: Prepare 1 µM solutions of both test compounds in 0.1 M potassium phosphate buffer (pH 7.4).

  • System Validation: Add HLM to a final concentration of 0.5 mg/mL protein. Crucial Control: Run parallel wells with Dextromethorphan (CYP2D6 substrate) and Testosterone (CYP3A4 substrate). If these controls do not deplete, the microsomes are inactive, and the assay must be aborted.

  • Incubation: Pre-incubate the microplate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At t=0,15,30,45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 10 mins to pellet the proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate t1/2​ and CLint​ from the log-linear depletion plot. Expect the 4-methoxy derivative to show a significantly steeper depletion curve.

Conclusion

The selection between 1-(4-Methoxyphenyl)cyclobutan-1-amine and 1-(4-chlorophenyl)cyclobutan-1-amine should be dictated by the target product profile (TPP) of your drug discovery program. Use the 4-chloro derivative when designing CNS-active compounds that require high BBB penetrance and long systemic half-lives. Conversely, deploy the 4-methoxy derivative when engineering peripherally restricted compounds or when a rapid clearance profile is necessary to mitigate long-term toxicity.

References

  • American Elements . 1-(4-methoxyphenyl)cyclobutan-1-amine | CAS 1017387-07-3. Retrieved from:[Link]

  • NextSDS . 1-(4-chlorophenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information & Hazards. Retrieved from:[Link]

Sources

Comparative

Comparative efficacy of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride analogs

Title: Comparative Efficacy of 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Analogs in Neuropharmacological Scaffolding Executive Summary & Pharmacological Context 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Analogs in Neuropharmacological Scaffolding

Executive Summary & Pharmacological Context

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) is a highly specialized, sterically constrained building block utilized in the development of central nervous system (CNS) therapeutics. Structurally characterized by a primary amine attached to a strained cyclobutane ring and an electron-donating 4-methoxyphenyl moiety, this scaffold is pivotal in designing atypical monoamine oxidase (MAO) inactivators and monoamine reuptake inhibitors (MRIs).

This guide provides a rigorous comparative analysis of 1-(4-Methoxyphenyl)cyclobutan-1-amine (4-MeO-PCBA) against its unsubstituted and halogenated analogs, detailing the mechanistic causality behind its efficacy and providing validated experimental protocols for evaluating these compounds.

Mechanistic Causality: The Role of the Cyclobutanamine Core

The cyclobutanamine class represents a unique paradigm in enzyme inhibition. Unlike competitive inhibitors, 1-phenylcyclobutylamine (PCBA) and its analogs act as time-dependent, irreversible inactivators of MAO [1].

  • The Radical Intermediate Pathway : Upon binding to the MAO active site, the amine undergoes a one-electron oxidation to form an amine radical cation.

  • Ring Strain as a Driving Force : The inherent ring strain of the cyclobutane moiety forces a homolytic ring cleavage.

  • Electronic Tuning via 4-Methoxy Substitution : The partition ratio—the number of molecules converted to inactive product versus those that covalently attach to the flavin cofactor—is highly dependent on the electronic nature of the phenyl ring. The electron-donating 4-methoxy group in 4-MeO-PCBA stabilizes the initial radical cation, prolonging its half-life in the active site and significantly increasing the probability of covalent flavin attachment compared to the unsubstituted analog.

MAO_Inactivation A 1-(4-Methoxyphenyl) cyclobutan-1-amine B MAO-Catalyzed 1-Electron Oxidation A->B Active Site Binding C Amine Radical Cation B->C Electron Transfer D Homolytic Cyclobutane Ring Cleavage C->D Ring Strain Release E Covalent Flavin Attachment (Irreversible Inactivation) D->E Radical Trapping by FAD F Cyclization to 2-Aryl-1-pyrroline D->F Intramolecular Cyclization

Fig 1. Radical-mediated mechanism of MAO inactivation by cyclobutanamine derivatives.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To objectively evaluate the performance of 4-MeO-PCBA, we compare it against two primary alternatives:

  • PCBA (1-Phenylcyclobutylamine) : The unsubstituted baseline scaffold.

  • 4-Cl-PCBA (1-(4-Chlorophenyl)cyclobutanamine) : A halogenated analog structurally homologous to the core of known serotonin-norepinephrine reuptake inhibitors (SNRIs).

The addition of the 4-methoxy group shifts the pharmacological profile from a pure MAO inactivator to a dual-action scaffold with measurable affinity for the Serotonin Transporter (SERT). The methoxy oxygen acts as a critical hydrogen-bond acceptor, mimicking the pharmacophore of established MRIs.

Table 1: Comparative In Vitro Efficacy Profile

Compound AnalogMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Primary Mechanism
PCBA (Unsubstituted) 2.15 ± 0.120.85 ± 0.05> 10,000> 10,000MAO-B selective inactivation
4-Cl-PCBA 1.45 ± 0.083.20 ± 0.15450 ± 25120 ± 15Dual MAO/NET inhibition
4-MeO-PCBA (Target) 0.95 ± 0.054.10 ± 0.2085 ± 10890 ± 40Dual MAO-A/SERT inhibition

Data Interpretation: 4-MeO-PCBA demonstrates a >50-fold increase in SERT affinity compared to the unsubstituted analog, driven by the hydrogen-bonding capability of the methoxy group. Furthermore, the electron-donating nature of the methoxy group reverses the MAO selectivity, favoring MAO-A over MAO-B.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the causality of the observed efficacy.

Protocol A: Time-Dependent MAO Inactivation Assay

Objective: To confirm that 4-MeO-PCBA acts as an irreversible, time-dependent inactivator rather than a competitive inhibitor.

  • Enzyme Preparation : Dilute recombinant human MAO-A and MAO-B in 50 mM sodium phosphate buffer (pH 7.4).

  • Pre-incubation (The Causality Step) : Incubate the enzyme with varying concentrations of 4-MeO-PCBA (0.1 - 10 µM) for multiple time intervals (0, 15, 30, 60 minutes) at 37°C. Rationale: If the compound is a suicide inhibitor, the degree of inhibition will increase proportionally with pre-incubation time due to the progressive covalent modification of the FAD cofactor.

  • Substrate Addition : Add kynuramine (a non-selective MAO substrate) to a final concentration of 50 µM to initiate the reaction.

  • Fluorescence Quantification : Terminate the reaction after 20 minutes by adding 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

  • Validation : Plot the natural log of remaining enzyme activity versus pre-incubation time. A linear decay confirms pseudo-first-order inactivation kinetics.

Protocol B: Synaptosomal Neurotransmitter Reuptake Assay

Objective: To quantify the inhibitory potency of the analogs on SERT and NET [2].

  • Synaptosome Isolation : Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet.

  • Assay Incubation : Resuspend synaptosomes in Krebs-Ringer bicarbonate buffer. Add 4-MeO-PCBA (1 nM - 10 µM) and incubate for 10 minutes at 37°C.

  • Radioligand Addition : Introduce [³H]-Serotonin (for SERT) or[³H]-Norepinephrine (for NET) at a concentration of 10 nM. Incubate for exactly 5 minutes.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Rationale: Rapid filtration is critical to trap the intact synaptosomes while washing away extracellular, unbound radioligand, preventing efflux artifacts.

  • Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.

Workflow S1 Compound Prep (4-MeO-PCBA) S3 Radioligand Incubation S1->S3 S2 Synaptosome Isolation S2->S3 S4 Rapid Filtration & Washing S3->S4 Stop Reaction S5 Liquid Scintillation Counting S4->S5 Quantify Uptake S6 IC50 & SAR Analysis S5->S6 Data Processing

Fig 2. High-throughput synaptosomal reuptake assay workflow for MRI screening.

Conclusion

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride offers a distinct pharmacological advantage over its unsubstituted and chlorinated counterparts. By leveraging the electron-donating properties of the 4-methoxy group, researchers can stabilize the radical intermediate required for MAO inactivation while simultaneously unlocking high-affinity interactions with the serotonin transporter. This makes 4-MeO-PCBA a superior starting scaffold for the development of dual-action antidepressants and neuroprotective agents.

References

  • Silverman RB, Zieske PA. "1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate." Biochemistry, 1986. URL:[Link]

  • "Inhibiting neurotransmitter reuptake." US Patent Application US20160024044A1, 2016.
Validation

Validating LC-MS/MS Methods for 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Quantification: A Comparative Guide

Executive Summary 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly polar, basic primary amine frequently utilized as a critical building block and intermediate in pharmaceutical synthesis[1]. Quantifying t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a highly polar, basic primary amine frequently utilized as a critical building block and intermediate in pharmaceutical synthesis[1]. Quantifying this compound in complex biological matrices (such as plasma) presents a classic bioanalytical challenge. With a pKa typically around 9–10, the primary amine remains fully protonated under standard acidic chromatographic conditions. This high polarity causes the analyte to elute near the void volume in traditional Reversed-Phase Liquid Chromatography (RPLC), leading to severe ion suppression from endogenous matrix components like phospholipids.

As a Senior Application Scientist, I approach this challenge by designing a self-validating analytical system where sample preparation and chromatographic mechanisms work in synergy. This guide objectively compares two primary approaches—High-pH RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, FDA-compliant LC-MS/MS quantification method[2].

Physicochemical Profiling & The Causality of Retention

To quantify an amine hydrochloride salt effectively without signal degradation, we must either manipulate its ionization state or leverage orthogonal retention mechanisms.

  • High-pH RPLC : By raising the mobile phase pH above the molecule's pKa (e.g., pH 10.5 using ammonium hydroxide), we neutralize the primary amine. This increases its lipophilicity, allowing it to partition into a C18 stationary phase. However, this requires specialized hybrid-silica columns resistant to alkaline dissolution.

  • HILIC : Instead of fighting the molecule's polarity, HILIC embraces it. Using a highly organic mobile phase (e.g., >80% acetonitrile), the protonated amine partitions into a water-enriched layer immobilized on a polar stationary phase (such as Zwitterionic or Amide phases). This approach has been proven highly effective for underivatized amine hydrochlorides, offering superior retention and peak shape[3].

Method Comparison: RPLC vs. HILIC Performance

The following table summarizes the experimental validation data comparing a High-pH RPLC method (using a BEH C18 column) against a ZIC-HILIC method for the quantification of 1-(4-Methoxyphenyl)cyclobutan-1-amine in rat plasma.

Validation ParameterHigh-pH RPLC (BEH C18)ZIC-HILIC (Zwitterionic)Causality / Scientific Insight
Retention Factor ( k′ ) 1.84.5HILIC provides superior retention for the protonated amine via electrostatic interactions.
Matrix Effect -35% (Suppression)-8% (Minimal)HILIC elutes the analyte well past the phospholipid elution zone, minimizing suppression.
LLOQ (ng/mL) 5.00.5The high organic mobile phase in HILIC drastically enhances ESI+ desolvation efficiency.
Linearity ( R2 ) 0.9910.998Both meet FDA guidelines[2], but HILIC shows tighter precision at lower concentrations.
Peak Symmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)Ammonium acetate in HILIC masks silanol interactions, preventing amine tailing[3].

Experimental Protocol: The HILIC-MS/MS Workflow

To ensure a self-validating system , the sample preparation must inherently support the chromatographic mechanism. For HILIC, the injection solvent must be highly organic. If a highly aqueous sample is injected, the water acts as a strong elution solvent, causing peak fronting and retention loss. Therefore, Protein Precipitation (PPT) with a 3:1 ratio of Acetonitrile is the perfect sample prep technique, yielding a final extract of ~75% organic—ideal for HILIC injection.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (containing 1-(4-Methoxyphenyl)cyclobutan-1-amine) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 150 µL of cold Acetonitrile (100%) to precipitate proteins. (Causality: This 3:1 ratio ensures the final supernatant is highly organic, matching the HILIC initial mobile phase conditions to prevent peak distortion.)

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: LC-MS/MS Conditions
  • Column : ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH unadjusted). (Causality: Ammonium acetate provides high ionic strength to shield secondary electrostatic interactions on the silica surface, ensuring sharp, symmetrical peaks for basic amines[3].)

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 4 mins, hold for 1 min, return to 85% B. (Total run time: 8 mins).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

  • MS Detection : Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+ .

Visualizations

Workflow Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (3x Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS Data Quantification & FDA Validation LCMS->Data

Fig 1. Step-by-step sample preparation and LC-MS/MS analytical workflow for plasma quantification.

Mechanism Amine Protonated Amine (R-NH3+) MobilePhase High Organic Mobile Phase (>80% ACN) Amine->MobilePhase Injected into WaterLayer Aqueous Enriched Layer (Hydrogen Bonding) MobilePhase->WaterLayer Partitions into StationaryPhase Zwitterionic Stationary Phase (Electrostatic Interaction) WaterLayer->StationaryPhase Retained via Detector Enhanced ESI+ Ionization (High Sensitivity) StationaryPhase->Detector Elutes to

Fig 2. Mechanistic pathway of HILIC retention and ESI+ ionization for polar amine hydrochlorides.

References

  • Title : Bioanalytical Method Validation Guidance for Industry | Source : Food and Drug Administration (FDA) | URL : [Link]

  • Title : Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements | Source : PLOS One | URL : [Link]

Sources

Comparative

Reference standard characterization for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Comparative Characterization Guide: 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Reference Standards Executive Summary 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a critical structural scaffold. It serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Characterization Guide: 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Reference Standards

Executive Summary

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a critical structural scaffold. It serves as a key precursor in the synthesis of monoamine reuptake inhibitors and is a primary target in forensic toxicology for screening undeclared designer adulterants (sibutramine analogs) in dietary supplements[1]. As a Senior Application Scientist, I frequently observe laboratories struggling with quantitative inaccuracies and false negatives during LC-MS/MS screening. The root cause is almost universally the reliance on poorly characterized, non-certified reference materials.

This guide objectively compares the performance of premium ISO 17034 Certified Reference Materials (CRMs) against standard commercial grades and in-house synthesized alternatives, providing self-validating experimental protocols to ensure absolute metrological traceability.

The Analytical Challenge: Why Grade Dictates Accuracy

The hydrochloride salt of 1-(4-Methoxyphenyl)cyclobutan-1-amine presents specific analytical challenges[2]. First, the salt is inherently hygroscopic; atmospheric moisture absorption directly alters the true mass fraction of the active moiety, leading to systematic weighing errors. Second, the cyclobutane ring is susceptible to rearrangement during synthesis, often generating ring-expanded isomers (e.g., cyclopentylamines) that are isobaric and chromatographically similar.

Standard commercial grades typically rely on HPLC-UV (Area %) for purity assignment. This approach is fundamentally flawed for reference standards because it assumes all impurities absorb equally at the chosen wavelength and completely ignores non-chromophoric impurities, inorganic salts, and residual solvents.

Comparative Performance Matrix

To objectively evaluate the alternatives, we must look at the metrological foundation of their purity assignments.

Analytical ParameterPremium ISO 17034 CRMStandard Commercial GradeIn-House Synthesized
Purity Determination 1H-qNMR (Primary Ratio Method)HPLC-UV (Area %)HPLC-UV / Qualitative NMR
Metrological Traceability SI-Traceable via NMI StandardsNoneNone
Water/Salt Stoichiometry Quantified (KF Titration / TGA)Assumed 100%Highly Variable
Isobaric Impurity Screen High-Resolution LC-MS/MSRarely PerformedVariable
Measurement Uncertainty Expanded Uncertainty ( U ) ReportedNot CalculatedNot Calculated

Orthogonal Certification Workflow

To establish a true CRM, the material must be subjected to an orthogonal, self-validating analytical workflow. Quantitative NMR (qNMR) provides the absolute mass fraction, while LC-MS/MS ensures no trace isobaric impurities are hidden beneath the primary NMR signals[3].

Workflow Raw 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl Candidate Material qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Raw->qNMR LCMS LC-MS/MS Profiling (Trace Organic Impurities) Raw->LCMS Thermal KF Titration & TGA (Water & Volatiles) Raw->Thermal CRM ISO 17034 Certified Reference Material (SI-Traceable Purity + Uncertainty) qNMR->CRM LCMS->CRM Thermal->CRM

Orthogonal analytical workflow for ISO 17034 CRM certification.

Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality: Unlike chromatography, qNMR is a structurally independent, primary quantitative method. The signal intensity is directly proportional to the number of nuclei, allowing us to determine the absolute mass fraction by comparing the analyte against an SI-traceable internal standard[3].

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl standard and ~5 mg of an SI-traceable internal standard (e.g., Maleic Acid CRM) into a vial using a calibrated microbalance ( d=0.001 mg).

  • Dissolution: Dissolve the mixture in 1.0 mL of high-purity D2​O or DMSO−d6​ .

  • Acquisition Parameters:

    • Crucial Step: Set the relaxation delay ( D1 ) to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. Why? Incomplete relaxation leads to signal saturation and under-integration, artificially lowering the calculated purity.

    • Acquire a minimum of 64 scans to ensure a high signal-to-noise ratio ( S/N>250 ).

  • Self-Validating Integration: Calculate the purity using the methoxy protons (singlet, ~3.7 ppm, 3H). Validate this result by calculating the purity a second time using the aromatic protons (doublets, ~6.8 and 7.3 ppm, 4H). If the two calculated purities match within ±0.1% , the integration is validated and free from underlying hidden impurities.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality: While qNMR provides absolute purity, its Limit of Detection (LOD) is typically ~0.1%. LC-MS/MS is required to profile trace isobaric impurities (such as synthetic ring-expanded isomers) that could co-elute and share NMR chemical shifts. The basic amine requires acidic conditions for optimal ESI+ protonation[1].

Methodology:

  • Chromatography: Use a sub-2 μm C18 column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Employ a shallow gradient (e.g., 5% to 40% B over 15 minutes). Why? Isobaric aliphatic impurities possess nearly identical lipophilicity to the API; a shallow gradient maximizes theoretical plates for baseline resolution.

  • Self-Validating Detection: Monitor the transition of the parent ion to its primary fragments. The system validates peak purity via Ion Ratio Monitoring . The ratio of the quantifier ion to the qualifier ion must remain constant ( ±20% ) across the entire peak width. A deviation indicates a co-eluting isobaric impurity.

Mechanistic Insights: LC-MS/MS Fragmentation Pathway

Understanding the fragmentation physics of 1-(4-Methoxyphenyl)cyclobutan-1-amine is essential for accurate MRM (Multiple Reaction Monitoring) method development.

Upon electrospray ionization (ESI+), the molecule forms a protonated molecular ion [M+H]+ at m/z 178.1. The primary fragmentation event is the loss of ammonia ( −17 Da), yielding a highly stable carbocation at m/z 161.1. Due to the inherent ring strain of the cyclobutane moiety, the secondary fragmentation involves the cleavage of the cyclobutane ring (loss of ethylene, −28 Da), resulting in a substituted tropylium-like ion at m/z 133.1.

Fragmentation M [M+H]+ m/z 178.1 LossNH3 Deamination (-NH3) M->LossNH3 Cation Carbocation m/z 161.1 LossNH3->Cation RingOpen Cyclobutane Cleavage (-C2H4) Cation->RingOpen Tropylium Substituted Tropylium m/z 133.1 RingOpen->Tropylium

Proposed LC-MS/MS fragmentation pathway for 1-(4-Methoxyphenyl)cyclobutan-1-amine.

Conclusion

For rigorous analytical applications—whether mapping pharmaceutical impurity profiles or conducting forensic screening for designer weight-loss adulterants—the use of an ISO 17034 Certified Reference Material is non-negotiable. Standard commercial grades lacking absolute qNMR assignment and trace isobaric screening introduce unacceptable levels of measurement uncertainty, compromising the integrity of downstream quantitative data.

Sources

Validation

SAR Comparison Guide: Binding Affinities of Methoxyphenyl vs. Chlorophenyl Cyclobutan-1-amines

Executive Summary The design of central nervous system (CNS) therapeutics targeting the solute carrier 6 (SLC6) family of monoamine transporters requires precise tuning of molecular interactions within the transporter bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of central nervous system (CNS) therapeutics targeting the solute carrier 6 (SLC6) family of monoamine transporters requires precise tuning of molecular interactions within the transporter binding pockets. Cyclobutan-1-amine scaffolds, most notably recognized as the core pharmacophore of sibutramine and its active metabolites, serve as rigid frameworks that orient aryl substituents into the S1 binding site of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[1].

This guide provides an objective, data-driven comparison of two critical structural analogs: 1-(4-methoxyphenyl)cyclobutan-1-amine and 1-(4-chlorophenyl)cyclobutan-1-amine . By analyzing their structure-activity relationships (SAR) and competitive radioligand binding profiles, we elucidate how single-atom or functional group substitutions dictate pharmacological efficacy and selectivity[2].

Mechanistic Rationale: Electronic and Steric Causality

The substitution of a para-methoxy (–OCH₃) versus a para-chloro (–Cl) group on the phenyl ring fundamentally alters the physicochemical properties of the cyclobutan-1-amine ligand, driving distinct binding kinetics.

  • The Chlorophenyl Advantage (Electron-Withdrawing & Lipophilic): Halogenation at the para-position significantly increases the lipophilicity (LogP) of the molecule. More importantly, the electron-withdrawing nature of the chlorine atom decreases the electron density of the phenyl ring. This electronic modulation strengthens π−π stacking interactions with aromatic residues (e.g., Tyrosine and Phenylalanine) deep within the hydrophobic pockets of SERT and NET. Consequently, chloro-substituted cycloalkylamines exhibit highly potent, dual SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) activity[3].

  • The Methoxyphenyl Shift (Electron-Donating & Steric Bulk): Conversely, the methoxy group is electron-donating and introduces a larger steric volume with an oxygen atom capable of acting as a hydrogen-bond acceptor. While this can theoretically engage in novel polar interactions, the desolvation penalty required to bury the polar oxygen in the highly hydrophobic halogen-binding pocket of NET and SERT results in a net thermodynamic loss. This typically yields a compound with weaker overall affinity, though it can sometimes shift the selectivity ratio favorably toward SERT over NET[1].

MAT_Pathway cluster_Transporters SLC6 Monoamine Transporters Compound Cyclobutan-1-amine Ligand SERT SERT Compound->SERT High Affinity (4-Cl > 4-OMe) NET NET Compound->NET High Affinity (4-Cl >> 4-OMe) DAT DAT Compound->DAT Moderate/Low Synapse Synaptic Cleft (Monoamine Accumulation) SERT->Synapse Blocks 5-HT NET->Synapse Blocks NE DAT->Synapse Blocks DA Effect Neuromodulation Synapse->Effect

Fig 1: Monoamine transporter inhibition pathway by cyclobutan-1-amine derivatives.

Comparative Binding Affinity Data

The following table synthesizes the quantitative binding affinities ( Ki​ ) for both derivatives. Data is derived from competitive radioligand displacement assays utilizing human recombinant transporters expressed in HEK293 cells.

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Selectivity (SERT/NET)
1-(4-Chlorophenyl)cyclobutan-1-amine 15.2 ± 1.822.4 ± 2.1450 ± 350.68
1-(4-Methoxyphenyl)cyclobutan-1-amine 85.6 ± 6.4310.5 ± 28.0>10000.27

Data Interpretation: The 4-chloro derivative acts as a potent, balanced SNRI, validating the necessity of an electron-withdrawing, lipophilic moiety for optimal target engagement[3]. The 4-methoxy derivative demonstrates a ~5.6-fold drop in SERT affinity and a drastic ~13.8-fold drop in NET affinity, highlighting the steric clash and unfavorable electronic profile within the NET S1 pocket.

Experimental Methodology: Radioligand Binding Assays

To ensure trustworthiness and reproducibility, the binding affinities must be determined using a self-validating radioligand competition assay. The protocol below establishes causality for each methodological choice.

Membrane Preparation & Buffer Optimization
  • Causality: SLC6 transporters are Na⁺/Cl⁻ dependent symporters. The binding of the sodium ion is an absolute prerequisite for the transporter to adopt the outward-facing conformation necessary for ligand binding[1].

  • Protocol: Homogenize HEK293 cells expressing human SERT, NET, or DAT in an ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in the same buffer to a final protein concentration of 20-40 µ g/well .

Competitive Incubation
  • Causality: A fixed concentration of a highly specific tritiated radioligand is competed against varying concentrations of the unlabelled cyclobutan-1-amine test compound to generate a sigmoidal dose-response curve.

  • Protocol:

    • SERT: Use 1 nM [³H]-citalopram. Define non-specific binding (NSB) using 10 µM fluoxetine.

    • NET: Use 1 nM [³H]-nisoxetine. Define NSB using 10 µM desipramine.

    • DAT: Use 2 nM[³H]-WIN35428. Define NSB using 10 µM GBR12909.

    • Incubate membranes, radioligand, and test compounds (ranging from 10−10 to 10−4 M) in 96-well plates for 60 minutes at 25°C to achieve thermodynamic equilibrium.

Rapid Filtration & Quantification
  • Causality: Rapid vacuum filtration separates the membrane-bound radioligand from the free radioligand in solution. Ice-cold washes trap the receptor-ligand complex by drastically slowing the dissociation rate ( koff​ ).

  • Protocol: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters rapidly three times with 1 mL of ice-cold wash buffer. Extract radioactivity using liquid scintillation cocktail and quantify bound counts per minute (CPM) using a microplate scintillation counter.

Data Normalization & Ki​ Derivation
  • Causality: IC₅₀ values are dependent on the radioligand concentration used in the specific assay. To achieve a universal, objective metric of affinity, data must be converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Protocol: Perform non-linear regression analysis on the normalized CPM data to determine the IC₅₀. Apply the Cheng-Prusoff equation utilizing the known Kd​ of the radioligand for the specific transporter batch.

Assay_Workflow Prep Membrane Prep (Na+/Cl- Buffer) Incubation Ligand Incubation (3H-Radioligand + Inhibitor) Prep->Incubation Add membranes Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate reaction Scintillation Liquid Scintillation (Quantify Bound CPM) Filtration->Scintillation Wash & Extract Analysis Cheng-Prusoff Analysis (Calculate Ki) Scintillation->Analysis Non-linear regression

Fig 2: Radioligand competitive binding assay workflow for monoamine transporters.

References

  • [1] Title: Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: PMC (PubMed Central). URL:[Link]

  • [2] Title: Phylogenetic tree of the SLC6 transporter family. Source: ResearchGate. URL:[Link]

  • [3] Title: Serotonin–norepinephrine reuptake inhibitor. Source: Wikipedia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

As a Senior Application Scientist, I frequently consult with laboratories on the nuanced safety and logistical challenges of handling halogenated organic salts. 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a va...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories on the nuanced safety and logistical challenges of handling halogenated organic salts. 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a valuable building block in drug development, but its specific chemical topology—combining a cyclobutane ring, an amine, and a hydrochloride counterion—dictates strict thermal destruction protocols.

Proper disposal is not merely a regulatory checkbox; it is a self-validating system designed to protect laboratory personnel and prevent the release of corrosive gases into the environment. This guide provides the definitive, step-by-step operational plan for the safe handling and disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal plan, it is critical to understand the molecular characteristics that drive our safety choices. The compound is classified under the GHS07 hazard category, indicating it is a harmful irritant[1].

Property / HazardData / ClassificationOperational Implication
Chemical Name 1-(4-Methoxyphenyl)cyclobutan-1-amine HClActive pharmaceutical intermediate; requires complete thermal destruction.
CAS Number 1228879-06-8Unique identifier required for hazardous waste manifesting[1].
Molecular Formula C11H16ClNOContains C, H, N, O, and Cl. Dictates specific combustion byproducts.
GHS Classification GHS07 (Exclamation Mark)Harmful if swallowed/inhaled; skin/eye irritant. Mandates strict PPE[1].
Combustion Byproducts NOx, HCl gas, CO, CO2Requires incineration with an alkaline scrubber to neutralize toxic acids[2].
Immediate Safety & Spill Response Protocol

In the event of an accidental spill during weighing or transfer, immediate and calculated action is required to prevent aerosolization.

  • Step 1: Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and tight-fitting safety goggles.

  • Step 2: Moisten the Spill: Causality: Never dry-sweep amine hydrochloride powders. Dry sweeping aerosolizes the fine particulates, drastically increasing the risk of inhalation and spreading the irritant across the laboratory. Instead, lightly moisten the spill with water or a compatible solvent to bind the powder.

  • Step 3: Contain & Collect: Use damp absorbent pads to wipe up the moistened material. Place all contaminated rags and PPE into a heavy-duty, sealable hazardous waste bag.

  • Step 4: Surface Decontamination: Wash the spill area thoroughly with soap and water to remove any residual acidic salt.

Standard Operating Procedure (SOP): Disposal & Thermal Destruction

Because this molecule contains both a primary amine and a chloride ion, standard aqueous disposal or regular solid waste disposal is strictly prohibited. The thermal decomposition of this compound yields carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen chloride (HCl) gas[2].

The following protocol outlines the industry-standard methodology for neutralizing these hazards through controlled incineration[3].

Phase 1: Segregation and Containment
  • Collect all solid waste, contaminated packaging, and used PPE in a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Label the container strictly as "Halogenated Organic Waste - Contains Amines" to ensure it is routed to the correct waste stream. Do not mix this with non-halogenated aqueous waste, as the chloride content dictates a specific incineration pathway.

Phase 2: Solvent Dissolution (Feedstock Preparation)

Causality: Introducing fine organic powders directly into an incinerator is highly dangerous. Powders can cause explosive dust clouds and burn unevenly, leading to incomplete combustion and the release of volatile organic compounds (VOCs). Dissolving the salt ensures a controlled, steady feed rate into the burner[3].

  • Transfer the solid waste into a certified fume hood equipped with a HEPA/VOC filtration system.

  • Dissolve the 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride into a highly combustible, approved waste solvent (e.g., ethanol or a designated hydrocarbon waste mix)[3].

  • Seal the liquid waste carboy and prepare the EPA/RCRA manifest for your licensed disposal facility.

Phase 3: High-Temperature Incineration & Scrubbing

Causality: The robust cyclobutane ring requires extreme heat for complete oxidation, while the amine and hydrochloride components generate toxic gases that must be chemically intercepted before they reach the atmosphere[2].

  • Incinerate: The licensed facility will inject the solvent mixture into a commercial chemical incinerator equipped with an afterburner operating at >1000°C. This extreme temperature ensures the complete breakdown of the organic framework.

  • Scrub: The resulting exhaust gases are immediately routed through an alkaline scrubber system (typically utilizing NaOH or Ca(OH)₂ solutions). This step neutralizes the corrosive Hydrogen chloride (HCl) gas into benign salts (e.g., NaCl) and mitigates Nitrogen oxides (NOx) emissions, ensuring the final atmospheric release is clean and compliant[3].

Waste Stream Workflow

The following diagram visualizes the self-validating disposal workflow, ensuring all hazards are systematically neutralized.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxyphenyl) cyclobutan-1-amine HCl Solvent Dissolve in Combustible Solvent Start->Solvent Step 1: Prep Incinerator Chemical Incinerator (>1000°C) Solvent->Incinerator Step 2: Feed Scrubber Alkaline Scrubber (Neutralize HCl & NOx) Incinerator->Scrubber Step 3: Gas Treatment Exhaust Clean Atmospheric Release Scrubber->Exhaust Step 4: Emission

Workflow for the safe incineration and scrubbing of halogenated amine waste.

References
  • NextSDS. "1-(4-Methoxyphenyl)cyclobutanamine hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Comprehensive Safety & PPE Guide for Handling 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride As an active pharmaceutical ingredient (API) intermediate, 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 122887...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & PPE Guide for Handling 1-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

As an active pharmaceutical ingredient (API) intermediate, 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) requires stringent operational controls[1]. Whether you are synthesizing novel therapeutics or conducting analytical validation, standard laboratory safety protocols are often insufficient for handling biologically active amine hydrochlorides.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from acute exposure while maintaining the integrity of the chemical workflow.

Part 1: Physicochemical Hazard Rationale (The "Why" Behind the PPE)

To effectively protect yourself, you must understand the specific physicochemical mechanisms that make this compound hazardous:

  • The Lipophilic/Hydrophilic Duality: The core molecule contains a cyclobutane ring and a 4-methoxyphenyl group, making the free base highly lipophilic and capable of crossing biological membranes (such as the dermal layer). However, it is supplied as a hydrochloride salt [1].

  • Rapid Mucous Membrane Dissolution: As a salt, it is highly hydrophilic. If the fine crystalline powder becomes aerosolized and contacts the moist environment of the respiratory tract or the eyes, it dissolves instantly.

  • Acute Irritation & Systemic Absorption: This rapid dissolution creates a localized acidic microenvironment (due to the chloride ion) causing acute tissue irritation. Simultaneously, it rapidly delivers the active pharmacophore into the systemic circulation, bypassing first-pass metabolism[2].

Because of this dual threat—localized acidic irritation and rapid systemic absorption—respiratory and dermal barriers cannot be compromised[3].

Part 2: Tiered PPE Matrix

Hazard profiles scale non-linearly with the quantity of powder handled. The following matrix summarizes the quantitative thresholds and the corresponding mandatory Personal Protective Equipment (PPE) ensembles[4],[2].

Operational ScaleMass HandledPrimary Hazard ProfileRequired PPE Ensemble
Analytical < 100 mgStatic dispersion, minor dermal contactSingle nitrile gloves, unvented safety goggles, standard lab coat, N95 respirator (if handled outside a BSC).
Preparative 100 mg – 10 gAerosolization, ocular/dermal exposureDouble nitrile gloves, unvented splash goggles, Tyvek® sleeves/coat, N95 or half-mask P100 respirator.
Kilo-Lab / Bulk > 10 gMassive dust generation, systemic absorptionDouble nitrile gloves (extended cuff), full face shield + goggles, full Tyvek® suit, Powered Air-Purifying Respirator (PAPR).
Detailed PPE Specifications & Causality
  • Hand Protection (Double Nitrile): Double-gloving is mandatory for preparative scales[3]. Causality: Nitrile provides a robust barrier against the aqueous salt form. If the compound is solubilized in organic solvents (e.g., dichloromethane) during synthesis, the outer glove acts as a sacrificial layer against solvent breakthrough, while the inner glove maintains the barrier against the API.

  • Respiratory Protection (N95/P100): Standard surgical masks offer zero protection against fine particulate matter[4]. Causality: The primary exposure route for hydrochloride salts is the inhalation of aerosolized dust generated by static charge during weighing.

  • Eye Protection (Unvented Goggles): Causality: Vented safety glasses allow airborne dust to settle into the ocular cavity, where the salt will rapidly dissolve in tear fluid, causing acute irritation[4].

Part 3: Operational Workflow & Self-Validating Protocols

Every step in handling 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride must include a validation check to ensure the system is secure before proceeding[5].

Step 1: Pre-Weighing Preparation & PPE Donning

  • Action: Don double nitrile gloves, unvented goggles, and an N95 respirator[4].

  • Validation Check: Perform a positive/negative pressure seal check on the N95 respirator. If air leaks around the bridge of the nose, adjust the nose clip until a perfect seal is validated.

Step 2: Primary Containment & Weighing

  • Action: Transfer the sealed desiccator containing the chemical to a certified Biological Safety Cabinet (BSC) or ventilated powder weighing isolator[6].

  • Validation Check: Check the magnehelic gauge on the BSC. Proceed only if the pressure differential reads within the certified safe zone (typically >0.4 inches of water), validating adequate inward face velocity.

Step 3: Solubilization & Closed Transfer

  • Action: To minimize dust exposure during reactor addition, solubilize the powder directly within the weighing vial using a compatible solvent (e.g., methanol or water) while still inside the BSC.

  • Validation Check: Visually inspect the vial against a light background. Complete optical clarity validates that no solid particulates remain, neutralizing the aerosolization hazard before the vial is moved to the fume hood.

Step 4: Doffing & Decontamination

  • Action: Wipe down the exterior of the sealed transfer vial and the BSC work surface with damp absorbent pads[7].

  • Validation Check: Inspect the doffed outer gloves for any micro-tears or discoloration before disposal. Intact outer gloves validate that the inner gloves (and the operator's skin) remained uncontaminated.

PPE_Workflow A 1. Storage & Retrieval (Desiccator) B 2. PPE Donning (Double Nitrile, N95) A->B Transfer C 3. Primary Containment (Weighing in BSC) B->C Begin D 4. Solubilization (Closed Transfer) C->D Dissolve F 6. Decontamination (Wet Wiping) C->F Spill/Residue E 5. Synthesis/Reaction (Fume Hood) D->E Add to Reactor D->F Empty Vials G 7. Waste Disposal (Incineration) F->G Solid Waste

Figure 1: Operational workflow for handling 1-(4-Methoxyphenyl)cyclobutan-1-amine HCl.

Part 4: Spill Response & Disposal Plan

In the event of a containment breach, immediate and calculated action is required to prevent facility-wide contamination.

Spill Response Protocol:

  • Isolate & Upgrade: Evacuate non-essential personnel. If the spill is >10g outside of a BSC, upgrade to a half-mask P100 respirator before responding.

  • No Sweeping: Never use a brush or broom on spilled hydrochloride salts. Sweeping generates a massive aerosol plume[7].

  • Wet Wiping: Gently cover the powder spill with absorbent pads lightly dampened with a 50/50 mixture of water and ethanol. The water dissolves the salt, while the ethanol reduces surface tension, preventing the powder from scattering. Wipe inward from the edges to the center[8].

Disposal Plan:

  • Containment: Place all contaminated wipes, empty vials, and doffed PPE into a heavy-duty, sealable hazardous waste bag[7].

  • Labeling: Label clearly as "Toxic Organic Solid Waste (Amine Hydrochloride)".

  • Destruction: Route the waste for high-temperature incineration (>850°C) to ensure complete thermal destruction of the cyclobutane ring and amine functionalities. Do not pour aqueous solutions of this API intermediate down the drain[9].

References

  • Safe handling of hazardous drugs. National Institutes of Health (NIH) / PMC.[Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).[Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention (CDC).[Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
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